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  • Product: 1,4-Bis(10-undecenyloxy)benzene
  • CAS: 138551-10-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4-Bis(10-undecenyloxy)benzene (CAS 138551-10-7)

For Researchers, Scientists, and Material Science Professionals Foreword: A Note on Application Scope This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Bis(10-undecenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Material Science Professionals

Foreword: A Note on Application Scope

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Bis(10-undecenyloxy)benzene, a molecule of significant interest in the field of material science. It is crucial for the reader to note that, following an extensive review of current scientific literature and patent databases, there is no documented evidence to suggest the use of this compound in drug development, pharmacology, or any other direct biomedical application. Therefore, this guide will focus on its established roles as a monomer for specialty polymers and an intermediate in the synthesis of liquid crystals and organic semiconductors.

Molecular Identity and Physicochemical Properties

1,4-Bis(10-undecenyloxy)benzene is a diether of hydroquinone, characterized by a central benzene ring substituted at the 1 and 4 positions with undecenyloxy chains. These terminal alkene functionalities are key to its utility in polymerization reactions.

PropertyValueSource(s)
CAS Number 138551-10-7[1]
Molecular Formula C28H46O2[1]
Molecular Weight 414.67 g/mol [2]
Appearance White to almost white solid (crystal - powder)[1]
Boiling Point 160 °C at 0.11 kPa[1]
Purity >97.0% (HPLC)[1]

A key structural feature of 1,4-Bis(10-undecenyloxy)benzene is the presence of two terminal double bonds, which makes it a valuable crosslinking agent or monomer in the synthesis of advanced polymers.

Synthesis and Chemical Reactivity

While detailed, step-by-step synthetic protocols are proprietary to chemical manufacturers, the general synthesis of 1,4-Bis(10-undecenyloxy)benzene can be conceptualized through a Williamson ether synthesis. This would involve the reaction of hydroquinone with a suitable 11-halo-1-undecene under basic conditions.

Conceptual Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Hydroquinone Hydroquinone Reaction_Point Williamson Ether Synthesis Hydroquinone->Reaction_Point UndecenylHalide 11-Halo-1-undecene (X = Br, Cl) UndecenylHalide->Reaction_Point Base Base (e.g., K2CO3, NaH) Base->Reaction_Point Catalyst Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Point Medium Product 1,4-Bis(10-undecenyloxy)benzene Reaction_Point->Product

Caption: Conceptual synthetic route to 1,4-Bis(10-undecenyloxy)benzene.

The terminal alkene groups are the primary sites of reactivity, readily participating in polymerization reactions such as free-radical polymerization, metathesis polymerization, and thiol-ene reactions. This allows for the creation of crosslinked polymer networks with tailored properties.

Core Applications in Material Science

The unique molecular architecture of 1,4-Bis(10-undecenyloxy)benzene makes it a valuable building block in material science.

Liquid Crystals

Long-chain alkoxy-substituted benzene derivatives are a well-established class of liquid crystals. The rigid central phenyl ring coupled with the flexible long alkyl chains of 1,4-Bis(10-undecenyloxy)benzene are characteristic features of calamitic (rod-shaped) liquid crystals. While this specific compound is often used as an intermediate, its structural motif is fundamental to the design of liquid crystalline materials.

Organic Semiconductors and Specialty Polymers

As a difunctional monomer, 1,4-Bis(10-undecenyloxy)benzene is utilized in the synthesis of specialty polymers. The terminal alkene groups can be polymerized to form a polymer backbone or to create crosslinked networks. Such polymers are investigated for applications in:

  • Organic Electronics: As dielectric layers or for the encapsulation of sensitive electronic components.

  • High-Performance Coatings and Resins: Where the long alkyl chains can impart hydrophobicity and flexibility, while the crosslinking provides durability.

  • Surfactants and Solvents: The amphiphilic nature of related long-chain ethers suggests potential applications in these areas.

Experimental Workflow: Polymer Synthesis via Thiol-Ene Reaction

The following is a generalized, step-by-step methodology for the synthesis of a crosslinked polymer network using 1,4-Bis(10-undecenyloxy)benzene and a dithiol via a photoinitiated thiol-ene reaction.

  • Reactant Preparation: In a suitable vessel, dissolve equimolar amounts of 1,4-Bis(10-undecenyloxy)benzene and a dithiol (e.g., 1,6-hexanedithiol) in an appropriate solvent (e.g., toluene or THF).

  • Initiator Addition: Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) to the solution, typically at a concentration of 0.1-1.0 mol% relative to the functional groups.

  • Degassing: Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Casting: Cast the solution onto a substrate to form a thin film of desired thickness.

  • Photocuring: Expose the film to a UV light source of appropriate wavelength and intensity to initiate the thiol-ene reaction. Curing time will depend on the initiator concentration, light intensity, and film thickness.

  • Post-Curing and Characterization: The resulting crosslinked polymer film can be removed from the substrate and characterized for its thermal, mechanical, and dielectric properties.

Thiol_Ene_Workflow A 1. Mix Monomers & Photoinitiator in Solvent B 2. Degas with Inert Gas A->B C 3. Cast Film onto Substrate B->C D 4. UV Exposure (Photocuring) C->D E 5. Post-Curing (if necessary) D->E F 6. Characterize Polymer Network E->F

Caption: Generalized workflow for thiol-ene polymerization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 1,4-Bis(10-undecenyloxy)benzene.

  • Handling: Handling should be performed in a well-ventilated area.[1] It is recommended to use personal protective equipment, including gloves and safety goggles, to avoid contact with skin and eyes.[1] Dust generation should be minimized.[1]

  • Storage: The compound should be stored in a tightly closed container in a cool, dark place.[1] It should be kept away from oxidizing agents.[1]

  • First Aid: In case of skin contact, rinse with water.[1] For eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move to fresh air.[1] In case of ingestion, rinse mouth and seek medical advice.[1]

Conclusion

1,4-Bis(10-undecenyloxy)benzene is a specialized organic molecule with well-defined applications in material science. Its utility is primarily derived from its difunctional nature, with terminal alkene groups that are amenable to various polymerization techniques. This allows for its use as a monomer and crosslinking agent in the synthesis of advanced polymers with potential applications in liquid crystals, organic electronics, and high-performance coatings. While its structure is of interest, there is currently no scientific basis to suggest its use in drug development or related biomedical fields. Future research may explore novel applications for this versatile molecule, but its current role is firmly established within the realm of material science.

References

  • TCI Chemicals. (2023, March 4). Safety Data Sheet: 1,4-Bis(10-undecenyloxy)benzene.
  • SYNTHON Chemicals.
  • CymitQuimica. Ethers C14+.
  • BLD Pharm. 1,4-Bis(10-undecenyloxy)benzene.
  • PubChem. 1,4-Bis(10-undecenyloxy)benzene. Retrieved from [Link]

  • RR Scientific. 1,4-Bis(10-undecenyloxy)benzene.
  • ChemSrc. 1,4-Bis(10-undecenyloxy)benzene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 1,4-Bis(10-undecenyloxy)benzene for Advanced Liquid Crystal Formulations

Introduction: The Role of Reactive Mesogens in Modern Liquid Crystal Systems The field of liquid crystal (LC) technology is continuously evolving, driven by the demand for materials with enhanced performance, durability,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Reactive Mesogens in Modern Liquid Crystal Systems

The field of liquid crystal (LC) technology is continuously evolving, driven by the demand for materials with enhanced performance, durability, and novel functionalities. A key innovation in this area is the development of Polymer-Stabilized Liquid Crystals (PSLCs), which are composite materials comprising a small amount of a polymer network within a liquid crystal host.[1] This architecture provides anchoring energy to align the LC molecules, leading to improved electro-optical properties and mechanical stability.[1][2]

At the heart of PSLC technology are reactive mesogens (RMs) , which are polymerizable liquid crystalline monomers.[3][4] These molecules possess the unique ability to self-align within an LC host and can then be locked into place through photopolymerization, forming a stable, anisotropic polymer network. This guide focuses on a particularly versatile reactive mesogen: 1,4-Bis(10-undecenyloxy)benzene .

This molecule is characterized by a rigid central benzene core functionalized with two long, flexible undecenyloxy chains. The terminal alkene groups on these chains are crucial, as they provide the reactive sites for polymerization. The long aliphatic chains ensure miscibility within a wide range of nematic LC hosts, while the rigid core contributes to the overall anisotropy of the system. The strategic use of 1,4-Bis(10-undecenyloxy)benzene allows researchers to precisely engineer the morphology of the polymer network, thereby tailoring the electro-optical performance of the final device, such as reducing driving voltage and improving response times.[5][6]

This document provides a comprehensive guide for researchers and scientists on the synthesis, formulation, and characterization of liquid crystal mixtures incorporating 1,4-Bis(10-undecenyloxy)benzene to create high-performance PSLC devices.

Properties of 1,4-Bis(10-undecenyloxy)benzene

Understanding the fundamental properties of this reactive mesogen is critical for its effective application. The molecule's structure dictates its behavior both as a solute in the LC host and as a precursor to the stabilizing polymer network.

cluster_mol Molecular Structure of 1,4-Bis(10-undecenyloxy)benzene mol

Caption: Molecular structure of 1,4-Bis(10-undecenyloxy)benzene.

Table 1: Physicochemical Properties of 1,4-Bis(10-undecenyloxy)benzene

PropertyValueRationale & Significance
Molecular Formula C₂₈H₄₆O₂Indicates a significant hydrocarbon content, promoting solubility in nonpolar LC hosts.
Molecular Weight 414.67 g/mol A moderate molecular weight that allows for good mobility within the LC host before polymerization.
Core Structure 1,4-disubstituted benzeneProvides a rigid, linear core (calamitic shape) that aligns with the LC director field.
Flexible Chains Two -(CH₂)₁₀-O-Long aliphatic chains enhance solubility and lower the melting point compared to RMs with shorter chains.
Reactive Groups Two terminal C=C double bondsEnables cross-linking via free-radical polymerization to form a robust, three-dimensional network.
Appearance White to off-white crystalline solidTypical appearance for a pure organic compound of this nature.

Synthesis and Purification Protocol

While 1,4-Bis(10-undecenyloxy)benzene may be commercially available, in-house synthesis can be a cost-effective option for large-scale research. The most common and reliable method is the Williamson ether synthesis.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of 1,4-Bis(10-undecenyloxy)benzene.

Detailed Synthesis Protocol

Materials:

  • Hydroquinone (1.0 eq)

  • 11-Bromo-1-undecene (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, Acetone, Hexane, Ethyl Acetate (reagent grade)

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas line

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere, combine hydroquinone (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask until the solids are fully suspended and can be stirred effectively.

  • Reagent Addition: Add 11-bromo-1-undecene (2.2 eq) to the mixture dropwise at room temperature. A slight excess of the alkyl halide ensures complete reaction of the hydroquinone.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete (as indicated by the disappearance of hydroquinone on the TLC plate), cool the mixture to room temperature. Pour the reaction mixture slowly into a large volume of cold deionized water while stirring. This will cause the crude product to precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid generously with deionized water to remove DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (~40 °C) until a constant weight is achieved.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol or acetone. If the solution is colored, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

    • Causality: Recrystallization is a powerful technique for removing impurities with different solubility profiles. The slow cooling process is essential for the formation of a well-ordered crystal lattice, which excludes impurities.

  • Final Characterization (Self-Validation):

    • Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

    • Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. Pay close attention to the integration of protons and the disappearance of the phenolic -OH peak from hydroquinone.

    • Use Mass Spectrometry to confirm the correct molecular weight.

Formulation and Device Fabrication Protocol

The true utility of 1,4-Bis(10-undecenyloxy)benzene is realized when it is incorporated into a liquid crystal host to form a PSLC device.

PSLC Fabrication Workflow

G prep Mixture Preparation - Weigh LC Host, RM, and Photoinitiator - Heat to isotropic phase & mix thoroughly fill Cell Filling - Use empty LC cell (ITO-coated glass) - Fill via capillary action in isotropic phase prep->fill Step 1 cool Controlled Cooling - Cool the cell slowly to the desired  LC phase temperature (e.g., nematic) fill->cool Step 2 cure Photopolymerization (Curing) - Expose the cell to UV light - Optional: Apply electric field during cure  to pre-tilt the network cool->cure Step 3 characterize Device Characterization - Polarized Optical Microscopy (POM) - Electro-optical testing (V-T, response time) cure->characterize Step 4 device Final PSLC Device characterize->device

Caption: General workflow for fabricating a Polymer-Stabilized Liquid Crystal (PSLC) device.

Detailed Formulation and Fabrication Protocol

Materials:

  • Nematic Liquid Crystal Host (e.g., E7, 5CB, or a commercial mixture)

  • 1,4-Bis(10-undecenyloxy)benzene (Reactive Mesogen, RM)

  • Photoinitiator (e.g., Irgacure 651, Benzoin methyl ether)

  • Empty LC test cell with Indium Tin Oxide (ITO) electrodes and a defined cell gap (e.g., 5-10 µm)

Equipment:

  • Hot plate with precise temperature control

  • Vortex mixer

  • UV curing system with controlled intensity (e.g., 365 nm lamp)

  • Function generator and voltage amplifier

  • Polarized Optical Microscope (POM)

  • Photodetector and oscilloscope

Procedure:

  • Formulation Preparation:

    • In a small glass vial, precisely weigh the components for the mixture. A typical starting formulation is:

      • Nematic LC Host: 94.0 wt%

      • 1,4-Bis(10-undecenyloxy)benzene: 5.0 wt%

      • Photoinitiator: 1.0 wt%

    • Causality: The RM concentration is a critical parameter. Below ~3 wt%, the network may be too weak to effectively stabilize the LC. Above ~10 wt%, light scattering can increase, and the driving voltage may rise significantly.[1] The photoinitiator concentration is chosen to ensure efficient radical generation upon UV exposure.[7]

  • Homogenization:

    • Seal the vial and heat it on a hotplate to a temperature above the clearing point of the LC host (the isotropic phase).

    • Mix thoroughly using a vortex mixer until the solution is completely clear and homogeneous. Ensure all components, especially the solid RM and photoinitiator, are fully dissolved.

  • Cell Filling:

    • Place an empty LC cell on the hotplate, maintaining the temperature in the isotropic phase.

    • Apply a small drop of the homogeneous mixture to the edge of the cell gap. The mixture will fill the cell via capillary action.

    • Causality: Filling in the isotropic phase is crucial to prevent the formation of flow-induced alignment defects and air bubbles that can occur when filling in the more viscous LC phase.

  • Controlled Cooling (Annealing):

    • Once filled, cool the cell very slowly (e.g., 0.5-1.0 °C/min) through the isotropic-nematic phase transition down to room temperature.

    • This slow cooling promotes the formation of a uniform, low-defect LC alignment (texture). Observe the process under a POM to verify.

  • Photopolymerization (Curing):

    • Place the filled cell in the UV curing system.

    • Expose the cell to UV radiation (typically 365 nm) for a set duration. The required dose (Intensity x Time) depends on the photoinitiator and monomer concentration. A typical intensity is 10-20 mW/cm² for 5-15 minutes.[7]

    • Causality: During UV exposure, the photoinitiator generates free radicals, which initiate the polymerization of the alkene groups on the 1,4-Bis(10-undecenyloxy)benzene molecules.[7] Because this occurs within the aligned LC host, the resulting polymer network captures the anisotropy of the liquid crystal phase, forming a templated structure.

    • Advanced Protocol (Pre-tilt): For applications requiring a specific off-state alignment, an AC electric field can be applied to the cell during the UV curing process. This forces the LC molecules, and consequently the forming polymer network, to adopt a tilted orientation.

Characterization Protocols

Validation of the PSLC device performance is achieved through electro-optical and morphological analysis.

Morphological Analysis
  • Method: Use a Polarized Optical Microscope (POM) to inspect the LC texture before and after polymerization.

  • Procedure:

    • Observe the filled, uncured cell between crossed polarizers. A well-aligned nematic phase should exhibit a uniform texture.

    • After curing, observe the cell again. The texture should remain largely unchanged, indicating the polymer network has successfully stabilized the initial alignment.

    • Apply a voltage above the switching threshold. The view should become dark as the LC molecules align homeotropically (perpendicular to the substrates). Note any light leakage, which could indicate defects in the polymer network.

Electro-Optical Characterization

This protocol measures key performance metrics like threshold voltage (Vth), response time (τ_on, τ_off), and contrast ratio.

Table 2: Typical Electro-Optical Performance Data

ParameterTypical Value Range (for 5 wt% RM)Description
Threshold Voltage (Vth) 1.5 - 3.0 VThe voltage at which the cell begins to switch from the off-state to the on-state.
Rise Time (τ_on) 5 - 15 msThe time taken to switch from 10% to 90% transmission upon applying a voltage.
Fall Time (τ_off) 20 - 40 msThe time taken to relax from 90% to 10% transmission after removing the voltage. The polymer network influences this significantly.
Contrast Ratio > 500:1The ratio of the maximum transmitted light intensity (on-state) to the minimum intensity (off-state).

Protocol:

  • Place the PSLC cell in the POM setup with a photodetector in the eyepiece.

  • Apply a square wave AC voltage (e.g., 1 kHz) to the cell using the function generator and amplifier.

  • Voltage-Transmittance (V-T) Curve: Incrementally increase the applied voltage from 0 V and record the corresponding light intensity measured by the photodetector. Plot transmittance versus voltage to determine the threshold voltage and saturation voltage.

  • Response Time: Apply a voltage pulse that drives the cell to saturation. Use an oscilloscope connected to the photodetector to measure the rise time (τ_on). Then, turn the voltage off and measure the decay time (τ_off).

  • Contrast Ratio: Calculate the ratio of the maximum intensity (at saturation voltage) to the minimum intensity (at 0 V).

Conclusion and Future Directions

1,4-Bis(10-undecenyloxy)benzene is a highly effective reactive mesogen for creating polymer-stabilized liquid crystal systems. Its chemical structure provides an ideal balance of solubility, reactivity, and structural templating capabilities. By following the detailed protocols outlined in this guide, researchers can reliably fabricate and characterize PSLC devices with tailored electro-optical properties. The ability to control the polymer network morphology through formulation and curing conditions opens up a wide range of applications, from energy-efficient smart windows and privacy screens to advanced display technologies and tunable photonic devices.[1][8] Future work may involve exploring the use of this monomer in more complex LC phases, such as cholesteric or blue phases, to stabilize their unique and often delicate structures.[1]

References

  • Unique Polymer-Stabilized Liquid Crystal Structure Prepared by Addition of a Reversible Addition–Fragmentation Chain Transfer Agent.
  • A Review of Developments in Polymer Stabilized Liquid Crystals. MDPI.
  • The physical properties of alkene-terminated liquid crystal molecules/E8 mixture and the electro-optical properties as they doped in polymer-dispersed liquid crystal systems. Taylor & Francis Online. [Link]

  • The physical properties of alkene-terminated liquid crystal molecules/E8 mixture and the electro-optical properties as they doped in polymer-dispersed liquid crystal systems | Request PDF. ResearchGate. [Link]

  • Polymer-dispersed liquid crystal (PDLC) films... Taylor & Francis Online. [Link]

  • In Situ Control of Reactive Mesogens Alignment During 3D Printing by Two‐Photon Lithography. PubMed Central. [Link]

  • Photo-reactive Mesogens. SpringerLink. [Link]

  • Functional films using reactive mesogens for display applications. Taylor & Francis Online. [Link]

Sources

Application

Application of 1,4-Bis(10-undecenyloxy)benzene in Polymer Chemistry: A Detailed Guide

Introduction: The Architectural Versatility of a Bifunctional Monomer In the landscape of modern polymer chemistry, the design and synthesis of monomers with precise functionality are paramount to the creation of advance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Versatility of a Bifunctional Monomer

In the landscape of modern polymer chemistry, the design and synthesis of monomers with precise functionality are paramount to the creation of advanced materials with tailored properties. 1,4-Bis(10-undecenyloxy)benzene emerges as a molecule of significant interest, offering a unique combination of a rigid aromatic core and two long, flexible aliphatic chains terminating in reactive alkene groups. This bifunctional architecture provides a versatile platform for the synthesis of a diverse range of polymeric structures, from linear chains to complex three-dimensional networks.

The central hydroquinone diether core imparts rigidity and the potential for liquid crystalline behavior, while the terminal undecylenyl groups serve as reactive handles for a variety of polymerization techniques. This guide provides a comprehensive overview of the application of 1,4-Bis(10-undecenyloxy)benzene in polymer chemistry, with a focus on practical experimental protocols and an in-depth analysis of the underlying chemical principles. We will explore its use in Acyclic Diene Metathesis (ADMET) polymerization for the synthesis of unsaturated polyesters, its role in the formation of cross-linked networks via thiol-ene click chemistry, and its potential as a building block for liquid crystalline polymers.

Monomer Synthesis: A Practical Approach

The synthesis of 1,4-Bis(10-undecenyloxy)benzene is readily achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the alkylation of a phenoxide with an alkyl halide. In this case, hydroquinone is deprotonated with a base to form the diphenoxide, which then undergoes a double substitution reaction with an 11-halo-1-undecene, typically 11-bromo-1-undecene. The choice of a primary alkyl halide is crucial to favor the desired SN2 reaction pathway and minimize competing elimination reactions[1][2][3][4][5][6].

Protocol 1: Synthesis of 1,4-Bis(10-undecenyloxy)benzene

This protocol is adapted from established Williamson ether synthesis procedures for similar dialkoxybenzenes[7].

Materials:

  • Hydroquinone

  • 11-Bromo-1-undecene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Addition of Alkyl Halide: While stirring under an inert atmosphere, add 11-bromo-1-undecene (2.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1,4-Bis(10-undecenyloxy)benzene as a white solid.

Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Linear Polymers via Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique for the synthesis of unsaturated polymers from α,ω-dienes[8][9]. The reaction is driven by the removal of a volatile small molecule, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer[8]. The terminal alkene groups of 1,4-Bis(10-undecenyloxy)benzene make it an ideal candidate for ADMET polymerization, leading to the formation of unsaturated polyesters with a regular structure. The resulting polymers contain a repeating unit that includes the rigid aromatic core and long aliphatic spacers with internal double bonds.

The choice of catalyst is critical for a successful ADMET polymerization. Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are commonly employed due to their high activity and functional group tolerance. The polymerization of a structurally similar monomer, 1,4-bis(undec-10-en-1-yloxy)-triptycene, has been successfully demonstrated using a Grubbs-type catalyst, indicating the feasibility of this approach for 1,4-Bis(10-undecenyloxy)benzene[10]. Furthermore, the ADMET polymerization of bis(undec-10-enoate) with hydroquinone further supports the utility of this method[11].

Caption: ADMET Polymerization of 1,4-Bis(10-undecenyloxy)benzene.

Protocol 2: ADMET Polymerization of 1,4-Bis(10-undecenyloxy)benzene

This protocol is based on established procedures for the ADMET polymerization of similar α,ω-dienes[8][12].

Materials:

  • 1,4-Bis(10-undecenyloxy)benzene

  • Grubbs' Second Generation Catalyst

  • Anhydrous toluene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, add 1,4-Bis(10-undecenyloxy)benzene to a Schlenk flask equipped with a magnetic stirrer.

  • Catalyst Addition: Dissolve the Grubbs' second-generation catalyst in a minimal amount of anhydrous toluene and add it to the monomer. The typical monomer-to-catalyst ratio is between 100:1 and 500:1.

  • Polymerization: Heat the reaction mixture to 50-80 °C under a continuous flow of inert gas or under vacuum to facilitate the removal of ethylene. The viscosity of the mixture will increase as the polymerization progresses.

  • Termination: After a desired time (typically 24-72 hours), cool the reaction to room temperature and quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Polymer Precipitation: Dissolve the viscous polymer in a minimal amount of toluene and precipitate it by adding the solution dropwise to a large volume of vigorously stirred methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure and the formation of internal double bonds.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Table 1: Expected Polymer Properties from ADMET Polymerization

PropertyExpected Value/Range
Molecular Weight (Mn)10,000 - 100,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temp. (Tg)-20 to 20 °C
Melting Temperature (Tm)50 - 100 °C
Decomposition Temp. (TGA)> 300 °C

Note: These are estimated values based on polymers derived from similar long-chain α,ω-dienes. Actual values will depend on the specific polymerization conditions.

Cross-linked Networks through Thiol-Ene Click Chemistry

The terminal alkene functionalities of 1,4-Bis(10-undecenyloxy)benzene are also highly amenable to thiol-ene "click" chemistry. This reaction, which can be initiated either by radicals (often photochemically) or by nucleophiles/bases, involves the addition of a thiol across a double bond to form a thioether linkage. When a multifunctional thiol is reacted with a di-ene such as 1,4-Bis(10-undecenyloxy)benzene, a cross-linked polymer network is formed[13][14].

The thiol-ene reaction is known for its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups, making it an attractive method for the preparation of polymer networks with well-defined structures and properties. Photo-initiated thiol-ene polymerization is particularly advantageous as it allows for spatial and temporal control over the curing process.

Caption: Formation of a cross-linked network via thiol-ene chemistry.

Protocol 3: Photo-initiated Thiol-Ene Network Formation

This protocol provides a general procedure for the photopolymerization of 1,4-Bis(10-undecenyloxy)benzene with a multifunctional thiol.

Materials:

  • 1,4-Bis(10-undecenyloxy)benzene

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or other multifunctional thiol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • UV curing system (e.g., 365 nm lamp)

Procedure:

  • Formulation: In a vial, thoroughly mix 1,4-Bis(10-undecenyloxy)benzene and the multifunctional thiol at a stoichiometric ratio of alkene to thiol functional groups (e.g., 1:1).

  • Initiator Addition: Add the photoinitiator to the mixture at a concentration of 0.1-2.0 wt% and mix until it is completely dissolved.

  • Curing: Cast the liquid formulation into a mold of the desired shape or as a thin film on a substrate.

  • UV Exposure: Expose the formulation to UV light for a sufficient time to achieve complete curing. The curing time will depend on the lamp intensity, initiator concentration, and sample thickness.

  • Post-curing: Optionally, the cured material can be post-cured by heating in an oven to ensure complete reaction of all functional groups.

Characterization of the Network:

  • Swell Ratio: To determine the degree of cross-linking.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and glass transition temperature (Tg) of the thermoset.

  • Tensile Testing: To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.

Table 2: Potential Properties of Thiol-Ene Networks

PropertyPotential Characteristic
Cross-link DensityTunable by thiol functionality
Glass Transition Temp. (Tg)Dependent on thiol and ene structure
Mechanical StrengthFrom soft elastomers to rigid plastics
Optical PropertiesPotentially high transparency

Potential for Liquid Crystalline Polymers

The molecular architecture of 1,4-Bis(10-undecenyloxy)benzene, featuring a rigid central aromatic core and flexible side chains, is characteristic of a mesogen, a fundamental building block of liquid crystals[15][16][17]. When such mesogenic units are incorporated into a polymer backbone, the resulting material can exhibit liquid crystalline properties. In the case of polymers derived from 1,4-Bis(10-undecenyloxy)benzene via ADMET polymerization, the rigid mesogens are separated by flexible spacers, a common design strategy for creating thermotropic main-chain liquid crystalline polymers.

The formation of liquid crystalline phases, such as nematic or smectic phases, would impart a high degree of molecular order to the material, leading to anisotropic properties. These properties can be exploited in applications such as high-strength fibers, optical films, and materials for display technologies. The presence and type of liquid crystalline phase will depend on factors such as the length of the flexible spacers and the overall molecular weight of the polymer.

Characterization of Liquid Crystalline Properties:

  • Polarized Optical Microscopy (POM): To visualize the characteristic textures of different liquid crystalline phases.

  • Differential Scanning Calorimetry (DSC): To identify the phase transition temperatures (e.g., melting, clearing).

  • X-ray Diffraction (XRD): To determine the nature and dimensions of the ordered structures in the liquid crystalline phases.

Conclusion

1,4-Bis(10-undecenyloxy)benzene is a highly versatile bifunctional monomer with significant potential in polymer chemistry. Its unique structure allows for the synthesis of a wide array of polymeric materials with tunable properties. Through ADMET polymerization, linear unsaturated polyesters with potential liquid crystalline behavior can be obtained. The terminal alkene groups also readily participate in thiol-ene click chemistry, providing a facile route to well-defined cross-linked networks. The combination of a rigid aromatic core and flexible aliphatic chains makes this monomer a valuable building block for the development of advanced functional polymers for a variety of applications, from specialty elastomers and thermosets to materials for optical and electronic devices. Further research into the specific properties of polymers derived from this monomer is warranted to fully unlock its potential.

References

  • Gilch, H. G.; Wheelwright, W. L. Poly(p-phenylenevinylene). J. Polym. Sci. A Polym. Chem.1966, 4, 1337-1349.
  • Hoyle, C. E.; Bowman, C. N. Thiol-Ene Click Chemistry. Angew. Chem. Int. Ed.2010, 49, 1540-1573.
  • Bielawski, C. W.; Grubbs, R. H.
  • Goodby, J. W.; et al. Handbook of Liquid Crystals. Wiley-VCH, 2014.
  • Motyka, R.; Stecko, S.; Suwiński, J. W. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Org. Commun.2016, 9, 23-31.
  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
  • Lowe, A. B. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polym. Chem.2010, 1, 17-36.
  • Donald, A. M.; Windle, A. H.; Hanna, S. Liquid Crystalline Polymers. Cambridge University Press, 2006.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007.
  • Nomura, K.; et al. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids. ACS Omega2018, 3, 1469-1478.
  • Fagerburg, D. R. Poly(p-phenylene vinylene). In Polymeric Materials Encyclopedia; Salamone, J. C., Ed.; CRC Press, 2020.
  • Junkers, T.; Vandenbergh, J.; Adriaensens, P.; Lutsen, L.; Vanderzande, D. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polym. Chem.2012, 3, 275-285.
  • Haddad, H.; Sbarski, I. Optimization of Thermal and Mechanical Properties of Unsaturated Polyester Resin as a Binder in Polymer Concrete for Manufacturing Precision Tool Machine Bases. J.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley, 1992.
  • Cheng, H. 1,4-Bis(hexyloxy)benzene. Acta Crystallogr. Sect. E Struct. Rep. Online2013, 69, o1721.
  • He, D.; et al. 1,4-Bis(benzyloxy)benzene. Acta Crystallogr. Sect. E Struct. Rep. Online2004, 60, o711-o712.
  • Wagener, K. B.; et al. Acyclic Diene Metathesis (ADMET) Polymerization. Macromolecules1991, 24, 2649-2657.
  • Dobb, M. G.; McIntyre, J. E. Properties and applications of liquid-crystalline main-chain polymers. In Liquid Crystal Polymers II/III; Gordon, M., Ed.; Springer-Verlag, 1984; pp 61-98.
  • Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Acad. J.
  • Nomura, K.; et al.
  • PubChem. 1,4-Bis(ethenyloxy)benzene. [Link] (accessed Jan 25, 2026).

  • Timilsina, M. P.; et al. Synthesis and Characterization of Thiol-Ene Networks Derived from Levoglucosenone. ChemPlusChem2024, 89, e202400383.
  • Nomura, K.; et al. Acyclic Diene Metathesis (ADMET)
  • Kourkouli, V.; et al.
  • Zhou, Y.; et al.
  • Williamson, A. W.
  • Schrock, R. R. Olefin Metathesis by Well-defined Catalysts. Angew. Chem. Int. Ed.2006, 45, 3748-3759.
  • Fagerburg, D. R. Poly(p-phenylene vinylene) – Knowledge and References. Taylor & Francis. [Link] (accessed Jan 25, 2026).

  • Goseki, R.; et al.
  • Chen, C.-Y.; et al. Thermal Hazard Characteristics of Unsaturated Polyester Resin Mixed with Hardeners. Polymers2021, 13, 481.
  • Nomura, K.; et al.
  • Reiss, H.; et al. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chem. Eur. J.2021, 27, 4843-4848.
  • He, D.; et al. 1,4-Bis(benzyloxy)benzene. Acta Crystallogr. Sect. E Struct. Rep. Online2004, 60, o711-o712.
  • Lallana, M. D.; et al. Photo-induced thiol–ene reactions for late-stage functionalization of unsaturated polyether macrocycles: regio and diastereoselective access to macrocyclic dithiol derivatives. Org. Biomol. Chem.2021, 19, 397-401.

Sources

Method

Application Notes and Protocols for Surface Modification Using 1,4-Bis(10-undecenyloxy)benzene Films

A Foreword on Molecular Architecture for Advanced Surface Engineering To our colleagues in research, materials science, and drug development, this guide serves as a comprehensive technical resource for the application of...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Molecular Architecture for Advanced Surface Engineering

To our colleagues in research, materials science, and drug development, this guide serves as a comprehensive technical resource for the application of 1,4-Bis(10-undecenyloxy)benzene in the formation of robust and functional surface modifications. The unique architecture of this molecule—a rigid aromatic core flanked by two long, flexible undecenyloxy chains—offers a compelling platform for creating well-defined self-assembled monolayers (SAMs) and thin films. The terminal alkene functionalities serve as versatile chemical handles for subsequent covalent immobilization of biomolecules, polymers, or nanoparticles, making it a molecule of significant interest for applications ranging from biosensing to targeted drug delivery.

This document eschews a generic template in favor of a structure that mirrors the logical workflow of a research scientist. We will begin with the foundational synthesis of the molecule, proceed to detailed protocols for surface modification on key substrates (silicon and gold), delve into the essential characterization techniques for film validation, and conclude with prospective applications. Throughout, we emphasize the rationale behind experimental choices, grounding our protocols in established chemical principles to ensure reproducibility and reliability.

I. Synthesis of 1,4-Bis(10-undecenyloxy)benzene

A reliable and high-purity source of 1,4-Bis(10-undecenyloxy)benzene is paramount for the formation of high-quality, defect-free monolayers. The following protocol is a robust method for its synthesis, adapted from standard Williamson ether synthesis procedures.

Reaction Principle: The synthesis involves the dialkylation of hydroquinone with 11-bromo-1-undecene in the presence of a base. The ether linkages formed are stable, and the long alkyl chains contribute to the formation of ordered monolayers driven by van der Waals interactions.

Experimental Protocol: Synthesis of 1,4-Bis(10-undecenyloxy)benzene

Step Procedure Rationale & Key Insights
1. To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add hydroquinone (1.10 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).Anhydrous conditions are critical to prevent side reactions. Potassium carbonate acts as the base to deprotonate the hydroxyl groups of hydroquinone, forming the more nucleophilic phenoxide.
2. Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and stir the suspension for 15 minutes at room temperature.DMF is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SN2 reaction.
3. Add 11-bromo-1-undecene (5.10 g, 22 mmol) to the reaction mixture.A slight excess of the alkyl halide ensures the complete dialkylation of hydroquinone.
4. Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.Elevated temperature increases the reaction rate. The 24-hour duration is typically sufficient for the reaction to go to completion.
5. After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water and stir for 30 minutes.The product is insoluble in water and will precipitate out, while the inorganic salts and DMF will dissolve in the aqueous phase.
6. Collect the crude product by vacuum filtration and wash thoroughly with deionized water.This step removes the majority of the water-soluble impurities.
7. Recrystallize the crude product from hot ethanol to yield a white, crystalline solid.Recrystallization is a crucial purification step to remove unreacted starting materials and byproducts, ensuring high purity of the final product.
8. Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.Thorough characterization is essential to validate the successful synthesis before proceeding with surface modification experiments.

II. Surface Modification Protocols

The terminal alkene groups of 1,4-Bis(10-undecenyloxy)benzene are the key to its utility in surface modification. They allow for covalent attachment to different substrates through distinct chemical pathways. Here, we detail protocols for two of the most common and technologically relevant substrates: silicon (via hydrosilylation) and gold (via a thiol-ene reaction).

A. Modification of Silicon Surfaces via Hydrosilylation

This protocol is designed for the covalent attachment of 1,4-Bis(10-undecenyloxy)benzene to hydride-terminated silicon (Si-H) surfaces. The reaction proceeds via the addition of the Si-H bond across the terminal C=C double bond, forming a stable Si-C linkage.

Mechanism: Hydrosilylation on Si-H Surfaces

The hydrosilylation of alkenes on hydrogen-terminated silicon can be initiated by heat, UV light, or a catalyst. The UV-initiated process is often preferred as it is a cleaner and more efficient method that avoids substrate oxidation.[1] The reaction is thought to proceed through the generation of electron-hole pairs in the silicon substrate upon UV irradiation, which initiates a radical chain reaction.[2][3]

G cluster_0 Surface Preparation cluster_1 Monolayer Formation cluster_2 Post-Modification Steps Si_wafer Silicon Wafer Piranha Piranha Clean Si_wafer->Piranha Oxidation & Cleaning HF_etch HF Etching Piranha->HF_etch Oxide Removal SiH_surface Hydride-Terminated Silicon (Si-H) HF_etch->SiH_surface UV_reaction UV-Initiated Hydrosilylation SiH_surface->UV_reaction Molecule 1,4-Bis(10-undecenyloxy)benzene Solution Molecule->UV_reaction SAM_surface Functionalized Silicon Surface UV_reaction->SAM_surface Rinsing Solvent Rinsing SAM_surface->Rinsing Remove Physisorbed Molecules Drying N₂ Drying Rinsing->Drying Characterization Surface Analysis Drying->Characterization

Fig. 1: Workflow for silicon surface modification.

Protocol: Hydrosilylation on Silicon (111)

Step Procedure Rationale & Key Insights
1. Substrate Preparation Clean a Si(111) wafer by sonication in acetone, isopropanol, and deionized water (10 min each). Dry under a stream of N₂.This removes organic contaminants from the surface.
Immerse the cleaned wafer in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Piranha cleaning removes residual organic matter and grows a thin layer of silicon dioxide (SiO₂).
Rinse the wafer copiously with deionized water and dry with N₂.
Etch the wafer in a 2% hydrofluoric acid (HF) solution for 2 minutes to remove the oxide layer and create a hydride-terminated surface (Si-H). Caution: HF is highly toxic and corrosive. This step is critical for creating the reactive Si-H surface necessary for hydrosilylation. The quality of the Si-H surface directly impacts the quality of the resulting monolayer.
Rinse with deionized water and dry thoroughly with N₂.
2. Monolayer Deposition Immediately place the freshly prepared Si-H substrate in a solution of 1,4-Bis(10-undecenyloxy)benzene (2 mM in anhydrous mesitylene).The Si-H surface is susceptible to re-oxidation, so it should be used immediately. Anhydrous solvent is crucial to prevent unwanted side reactions.
Place the reaction vessel in a UV reactor equipped with a 254 nm lamp and irradiate for 2-4 hours under an inert atmosphere.UV irradiation provides the energy to initiate the hydrosilylation reaction.[1] Reaction time can be optimized to achieve desired surface coverage.
3. Post-Deposition Cleaning Remove the substrate from the reaction solution and rinse with fresh mesitylene.
Sonicate the substrate in toluene and then isopropanol (5 min each) to remove any physisorbed molecules.This is a critical step to ensure that only covalently bound molecules remain on the surface.
Dry the substrate under a stream of N₂.
B. Modification of Gold Surfaces via Thiol-Ene Reaction

For gold surfaces, a two-step approach is employed. First, a self-assembled monolayer of a thiol linker containing a terminal thiol group is formed. Then, 1,4-Bis(10-undecenyloxy)benzene is attached to this layer via a UV-initiated thiol-ene "click" reaction.

Mechanism: Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene.[4] It is considered a "click" reaction due to its high efficiency, rapid rate, and insensitivity to oxygen.[5][6] The reaction is typically initiated by a photoinitiator that generates radicals upon UV exposure. These radicals then abstract a hydrogen from a thiol to form a thiyl radical, which subsequently adds across the double bond of the alkene.

G cluster_0 Surface Preparation cluster_1 Thiol-Ene Reaction cluster_2 Post-Modification Steps Au_substrate Gold Substrate Cleaning Cleaning Au_substrate->Cleaning Thiol_linker Thiol Linker SAM Formation Cleaning->Thiol_linker SH_surface Thiol-Terminated Gold Surface Thiol_linker->SH_surface UV_reaction UV-Initiated Thiol-Ene Reaction SH_surface->UV_reaction Alkene_solution 1,4-Bis(10-undecenyloxy)benzene + Photoinitiator Alkene_solution->UV_reaction Functionalized_surface Functionalized Gold Surface UV_reaction->Functionalized_surface Rinsing Solvent Rinsing Functionalized_surface->Rinsing Drying N₂ Drying Rinsing->Drying Characterization Surface Analysis Drying->Characterization

Fig. 2: Workflow for gold surface modification.

Protocol: Thiol-Ene Reaction on Gold

Step Procedure Rationale & Key Insights
1. Thiol Linker SAM Formation Prepare a clean gold substrate (e.g., by thermal evaporation of gold on a silicon wafer with a chromium adhesion layer).A clean and smooth gold surface is essential for the formation of a well-ordered SAM.
Immerse the gold substrate in a 1 mM solution of 11-mercaptoundecanoic acid in ethanol for 18-24 hours.This forms a dense, well-ordered SAM with terminal carboxylic acid groups.
Rinse the substrate with ethanol and dry with N₂.
Activate the carboxylic acid groups by immersing the substrate in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer for 1 hour.EDC/NHS chemistry activates the carboxyl groups for subsequent amidation.
Rinse with buffer and deionized water, then dry with N₂.
Immerse the activated substrate in a solution of a dithiol linker (e.g., 1,2-ethanedithiol) to form a thiol-terminated surface.The amine group of the dithiol reacts with the activated carboxyl group, leaving a free thiol group exposed at the surface.
Rinse thoroughly and dry with N₂.
2. Thiol-Ene Reaction Prepare a solution of 1,4-Bis(10-undecenyloxy)benzene (5 mM) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 1 mol%) in an appropriate solvent (e.g., tetrahydrofuran).The photoinitiator is crucial for the radical-mediated thiol-ene reaction.
Place the thiol-terminated gold substrate in the solution and irradiate with a UV lamp (365 nm) for 30-60 minutes under an inert atmosphere.The UV light initiates the "click" reaction between the surface thiol groups and the alkene groups of the 1,4-Bis(10-undecenyloxy)benzene.[4]
3. Post-Reaction Cleaning Remove the substrate and rinse with fresh solvent.
Sonicate in fresh solvent to remove non-covalently bound molecules.
Dry under a stream of N₂.

III. Film Characterization: A Self-Validating System

Thorough characterization of the modified surface is not merely a final step but an integral part of a self-validating protocol. The following techniques provide complementary information on the success of the surface modification and the quality of the resulting film.

A. Contact Angle Goniometry

This is a simple yet powerful technique to probe changes in surface energy and hydrophobicity. A successful surface modification will result in a significant change in the water contact angle.

Surface Expected Water Contact Angle (θ) Interpretation
Bare Si-H~83°Moderately hydrophobic
Si-H + 1,4-Bis(10-undecenyloxy)benzene>100°Increased hydrophobicity due to the long alkyl chains of the monolayer.
Bare Gold~75°Moderately hydrophilic
Gold + Thiol Linker (with -SH)~60-70°Slightly more hydrophilic due to the terminal thiol groups.
Gold + Thiol-Ene Modified>95°Significant increase in hydrophobicity confirming the attachment of the long-chain molecule.

B. Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness of thin films. For a well-formed monolayer of 1,4-Bis(10-undecenyloxy)benzene, the expected thickness would be in the range of 2-3 nm, consistent with the length of the molecule in a relatively upright orientation.[7]

C. X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the surface.

  • For Silicon Surfaces: The appearance of a significant C 1s signal and a decrease in the Si 2p signal from the underlying substrate are indicative of monolayer formation. High-resolution C 1s spectra can be deconvoluted to identify C-C/C-H, C-O, and C=O (from any adventitious contamination) species. The absence of a significant Si-O signal in the Si 2p spectrum confirms that the hydrosilylation reaction did not cause significant oxidation of the silicon surface.

  • For Gold Surfaces: The appearance of C 1s and O 1s signals from the 1,4-Bis(10-undecenyloxy)benzene, along with the S 2p signal from the thiol linker, confirms the successful modification. The attenuation of the Au 4f signal from the substrate is also a key indicator.

D. Atomic Force Microscopy (AFM)

AFM is used to visualize the surface morphology. A high-quality monolayer should result in a smooth, uniform surface with a low root-mean-square (RMS) roughness, typically less than 0.5 nm. AFM can also be used to measure the film thickness by imaging a scratch made in the monolayer.[8]

IV. Applications in Biosensing and Drug Delivery

The true power of surfaces modified with 1,4-Bis(10-undecenyloxy)benzene lies in the potential for further functionalization of the exposed alkene groups. These can be targeted by a variety of chemical reactions to immobilize biomolecules for biosensor development or to attach drug-carrying nanoparticles.

A. Bio-conjugation via Thiol-Ene Chemistry

The remaining, unreacted alkene groups on the surface can be used to attach thiol-containing biomolecules (e.g., cysteine-containing peptides or antibodies) using another round of UV-initiated thiol-ene chemistry. This provides a versatile platform for creating biosensors with high specificity and sensitivity.

B. Platform for Drug Delivery Systems

The hydrophobic nature of the 1,4-Bis(10-undecenyloxy)benzene monolayer can be exploited to load hydrophobic drugs. Furthermore, the terminal alkenes can be used to covalently attach drug-loaded nanoparticles or polymers, providing a stable and controlled drug release platform.

V. Conclusion: A Versatile Platform for Surface Engineering

1,4-Bis(10-undecenyloxy)benzene is a highly versatile molecule for creating well-defined and functional organic thin films on a variety of substrates. The protocols detailed in this guide, when coupled with the described characterization techniques, provide a robust framework for researchers to reliably produce high-quality modified surfaces. The ability to further functionalize these surfaces opens up a vast landscape of potential applications in biosensing, drug delivery, and advanced materials development. As with any scientific endeavor, the key to success lies in meticulous execution, a thorough understanding of the underlying chemical principles, and a commitment to rigorous characterization.

VI. References

  • Bhardwaj, N., & Pundir, C. S. (2018). Applications of Self Assembled Monolayers(SAMs) for Biosensor. ResearchGate. [Link]

  • de Smet, L. C. P. M., et al. (2003). Mechanism of the Hydrosilylation Reaction of Alkenes at Porous Silicon: Experimental and Computational Deuterium Labeling Studies. Journal of the American Chemical Society, 125(45), 13912–13913. [Link]

  • Hamoudi, H., et al. (2010). Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold. Langmuir, 26(10), 7242-7247.

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.

  • Iacono, M., et al. (2011). UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties. Polymer Chemistry, 2(11), 2573-2580. [Link]

  • Langner, A., et al. (2005). Controlled Silicon Surface Functionalization by Alkene Hydrosilylation. Journal of the American Chemical Society, 127(37), 12798–12799. [Link]

  • Linford, M. R., & Chidsey, C. E. D. (1993). Alkyl monolayers on silicon prepared from 1-alkenes and hydrogen-terminated silicon. Journal of the American Chemical Society, 115(26), 12631–12632.

  • Pillai, S., & Pai, R. K. (2009). Controlled Growth and Formation of SAMs Investigated by Atomic Force Microscopy. Ultramicroscopy, 109(2), 161-166. [Link]

  • PubChem. (n.d.). 1,4-Bis(10-undecenyloxy)benzene. PubChem Compound Database. Retrieved from [Link]

  • Ramesh, G., & Thomas, K. G. (2010). Synthesis and optical properties of 1,4-bis(alkoxy)benzene derivatives. Journal of Organic Chemistry, 75(15), 5143-5150.

  • Sang, B., et al. (2017). Thiol–Ene Click Reaction as a Facile and General Approach for Surface Functionalization of Colloidal Nanocrystals. Advanced Materials, 29(36), 1604878. [Link]

  • Wikipedia. (2023, December 12). Thiol-ene reaction. In Wikipedia. [Link]

  • Zamborlini, G., et al. (2016). Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers. Scientific Reports, 6, 24393. [Link]

Sources

Application

Application Notes and Protocols for the Characterization of Polymers Derived from 1,4-Bis(10-undecenyloxy)benzene

Introduction: The Promise of Poly[1,4-bis(10-undecenyloxy)benzene] 1,4-Bis(10-undecenyloxy)benzene is a versatile monomer that holds significant potential for the synthesis of novel polymers with tailored properties. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Poly[1,4-bis(10-undecenyloxy)benzene]

1,4-Bis(10-undecenyloxy)benzene is a versatile monomer that holds significant potential for the synthesis of novel polymers with tailored properties. Its structure, featuring a rigid aromatic core flanked by two long, flexible aliphatic chains terminating in reactive alkene groups, makes it an ideal candidate for Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a powerful step-growth polymerization technique that utilizes olefin metathesis to form high molecular weight, unsaturated polymers from α,ω-dienes.[1][2] The resulting poly[1,4-bis(10-undecenyloxy)benzene] is expected to exhibit a unique combination of properties, including liquid crystallinity, thermal stability, and potential for further functionalization at the backbone double bonds, making it a material of interest for applications in drug delivery, advanced coatings, and specialty elastomers.

These application notes provide a comprehensive guide to the essential characterization techniques for polymers derived from 1,4-Bis(10-undecenyloxy)benzene. The protocols and insights are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible analysis of these novel materials.

I. Polymer Synthesis via Acyclic Diene Metathesis (ADMET)

The polymerization of 1,4-Bis(10-undecenyloxy)benzene is effectively achieved through ADMET, a step-growth condensation polymerization for α,ω-dienes.[3] This method is favored for its tolerance to various functional groups and its ability to produce well-defined, high molecular weight polymers. The reaction proceeds via the catalytic scrambling of carbon-carbon double bonds, with the liberation of a small volatile olefin, typically ethylene, which drives the reaction to completion.

A general workflow for the ADMET polymerization of 1,4-Bis(10-undecenyloxy)benzene is illustrated below.

ADMET_Workflow Monomer 1,4-Bis(10-undecenyloxy)benzene Monomer Reaction ADMET Polymerization (Inert Atmosphere, Heat, Vacuum) Monomer->Reaction Catalyst Ruthenium-based Metathesis Catalyst (e.g., Grubbs' Catalyst) Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Removal of Ethylene Polymer Purified Polymer Precipitation->Polymer Filtration & Drying Characterization_Strategy Polymer Poly[1,4-bis(10-undecenyloxy)benzene] NMR NMR Spectroscopy (¹H and ¹³C) Polymer->NMR GPC Gel Permeation Chromatography (GPC) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA Thermogravimetric Analysis (TGA) Polymer->TGA Structure Chemical Structure & Stereochemistry NMR->Structure MW Molecular Weight (Mn, Mw) & Distribution (PDI) GPC->MW Transitions Thermal Transitions (Tg, Tm) DSC->Transitions Stability Thermal Stability (Td) TGA->Stability

Sources

Method

Application Notes and Protocols: 1,4-Bis(10-undecenyloxy)benzene as a Versatile Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of a Long-Chain Crosslinker In the realm of advanced polymer chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of a Long-Chain Crosslinker

In the realm of advanced polymer chemistry and material science, the architecture of a polymer network dictates its macroscopic properties and, consequently, its functional utility. Crosslinking, the process of forming covalent bonds between polymer chains, is a fundamental tool for transforming liquid resins or thermoplastic precursors into robust, insoluble, and infusible three-dimensional networks. The choice of crosslinking agent is therefore a critical experimental parameter that allows for the precise tuning of material characteristics.

This guide focuses on 1,4-Bis(10-undecenyloxy)benzene , a unique crosslinking agent characterized by a rigid central aromatic core flanked by two long, flexible C11 aliphatic chains, each terminating in a reactive alkene group. This molecular architecture offers a compelling combination of properties: the hydroquinone core imparts thermal stability and rigidity, while the long undecenyloxy chains introduce flexibility and hydrophobicity, and increase the distance between crosslink points. This increased distance can lead to materials with lower crosslink density, enhanced flexibility, and potentially unique liquid crystalline or self-assembling properties. The terminal vinyl groups are amenable to efficient crosslinking chemistries, notably Acyclic Diene Metathesis (ADMET) polymerization and thiol-ene "click" reactions, opening avenues for applications in thermoset resins, elastomers, and advanced drug delivery vehicles like hydrogels and nanoparticles.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1,4-Bis(10-undecenyloxy)benzene is essential for its effective application.

PropertyValue (Predicted/Typical)Significance
Molecular Formula C28H46O2Provides the basis for calculating molar equivalents.
Molecular Weight 414.67 g/mol Crucial for accurate stoichiometry in polymerization reactions.
Appearance White to off-white solidA visual indicator of purity.
Melting Point ~60-70 °CThe low melting point allows for solvent-free melt processing.[1]
Solubility Soluble in common organic solvents (THF, DCM, Toluene); Insoluble in water.Dictates solvent choice for reaction and purification.
Reactivity Terminal C=C bondsEnables crosslinking via olefin metathesis, thiol-ene reactions, and other alkene chemistries.

Synthesis of 1,4-Bis(10-undecenyloxy)benzene

The synthesis of 1,4-Bis(10-undecenyloxy)benzene is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.

Protocol 1: Synthesis via Williamson Ether Synthesis

Objective: To synthesize 1,4-Bis(10-undecenyloxy)benzene from hydroquinone and 11-bromo-1-undecene.

Materials:

  • Hydroquinone

  • 11-bromo-1-undecene

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone

  • Deionized water

  • Magnesium sulfate (MgSO4), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 11-bromo-1-undecene (2.2 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a beaker of cold deionized water to precipitate the product.

  • Filter the crude product and wash thoroughly with deionized water.

  • Dissolve the crude product in a suitable organic solvent like dichloromethane and wash with water to remove any remaining DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a solvent system like ethanol or a hexane/ethyl acetate mixture to yield pure 1,4-Bis(10-undecenyloxy)benzene.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Application in Crosslinking: Protocols and Mechanistic Insights

The terminal alkene functionalities of 1,4-Bis(10-undecenyloxy)benzene are the key to its utility as a crosslinking agent. Two primary, highly efficient methods for exploiting this reactivity are Acyclic Diene Metathesis (ADMET) and thiol-ene click chemistry.

Application 1: Formation of Thermoset Resins via Acyclic Diene Metathesis (ADMET)

ADMET polymerization is a step-growth condensation polymerization driven by the formation of ethylene gas as a byproduct.[2][3] It is a powerful tool for creating precisely defined polymer networks. When 1,4-Bis(10-undecenyloxy)benzene is subjected to ADMET conditions, it undergoes self-condensation to form a crosslinked thermoset polymer.

Causality Behind Experimental Choices: The choice of a ruthenium-based metathesis catalyst (e.g., Grubbs' catalysts) is critical due to their high functional group tolerance and activity.[4] The reaction is typically performed in bulk (melt-phase) or in a high-boiling, non-coordinating solvent to facilitate the removal of the ethylene byproduct, which drives the reaction to completion.

DOT Diagram: ADMET Crosslinking Mechanism

ADMET_Mechanism cluster_reactants Reactants cluster_intermediate Metathesis Cycle cluster_products Products Crosslinker1 R-CH=CH2 Catalyst [Ru] Catalyst Crosslinker1->Catalyst Initiation Crosslinker2 H2C=HC-R Intermediate2 Metallacyclobutane Crosslinker2->Intermediate2 Intermediate1 [Ru]=CHR Catalyst->Intermediate1 Intermediate1->Crosslinker2 Intermediate2->Intermediate1 Productive Metathesis Polymer R-CH=CH-R (Crosslinked Polymer) Intermediate2->Polymer Ethylene H2C=CH2 (gas) Intermediate2->Ethylene Polymer->Catalyst Catalyst Regeneration

Caption: ADMET crosslinking of 1,4-Bis(10-undecenyloxy)benzene.

Protocol 2: Bulk Polymerization to Form a Thermoset

Objective: To prepare a crosslinked thermoset polymer from 1,4-Bis(10-undecenyloxy)benzene via ADMET.

Materials:

  • 1,4-Bis(10-undecenyloxy)benzene

  • Grubbs' Second Generation Catalyst

  • Anhydrous toluene (optional)

  • Vacuum line

Procedure:

  • Place 1,4-Bis(10-undecenyloxy)benzene in a Schlenk flask and heat to a temperature above its melting point (e.g., 80 °C) under an inert atmosphere (argon or nitrogen).

  • Once molten, subject the monomer to several freeze-pump-thaw cycles to remove dissolved gases.

  • Under a positive pressure of inert gas, add the Grubbs' catalyst (typically 0.1-1.0 mol%) dissolved in a minimal amount of anhydrous toluene.

  • Apply a dynamic vacuum to the flask to facilitate the removal of ethylene gas.

  • Continue heating and stirring under vacuum for 4-24 hours. The viscosity of the mixture will increase significantly as polymerization proceeds.

  • The reaction is complete when the material becomes a solid, insoluble mass.

  • The resulting thermoset can be post-cured at a higher temperature (e.g., 120-150 °C) to ensure complete reaction.

Characterization of the Thermoset:

  • FTIR Spectroscopy: Monitor the disappearance of the vinyl C-H stretching and bending vibrations.

  • Swell Test: Immerse a sample of known weight in a good solvent (e.g., toluene) for 24 hours. A high gel fraction (insoluble portion) indicates successful crosslinking.[5][6]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the crosslinked polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the thermoset.

Application 2: Hydrogel Formation via Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is another highly efficient and bio-orthogonal reaction that can be used to crosslink 1,4-Bis(10-undecenyloxy)benzene.[7][8] This reaction proceeds via a radical-mediated addition of a thiol to an alkene. By reacting 1,4-Bis(10-undecenyloxy)benzene with a multi-functional thiol-containing molecule in the presence of a photoinitiator and UV light, a crosslinked hydrogel can be formed.

Causality Behind Experimental Choices: The use of a photoinitiator and UV light allows for spatiotemporal control over the gelation process.[9] This is particularly advantageous for applications in drug delivery and tissue engineering, where in situ gel formation is desired. The choice of a hydrophilic thiol-containing crosslinker, such as a PEG-dithiol, will render the resulting network a hydrogel capable of swelling in aqueous environments.

DOT Diagram: Thiol-Ene Hydrogel Formation Workflow

Thiol_Ene_Workflow cluster_components Hydrogel Precursors Crosslinker 1,4-Bis(10-undecenyloxy)benzene Mix Homogeneous Mixing Crosslinker->Mix Thiol Multi-functional Thiol (e.g., PEG-dithiol) Thiol->Mix Initiator Photoinitiator Initiator->Mix Solvent Biocompatible Solvent Solvent->Mix UV UV Irradiation (λ = 365 nm) Mix->UV Initiation of Radical Reaction Hydrogel Crosslinked Hydrogel Network UV->Hydrogel Gelation

Caption: Workflow for thiol-ene hydrogel formation.

Protocol 3: Photo-initiated Thiol-Ene Hydrogel Formation

Objective: To prepare a hydrogel by the photo-crosslinking of 1,4-Bis(10-undecenyloxy)benzene with a dithiol.

Materials:

  • 1,4-Bis(10-undecenyloxy)benzene

  • Poly(ethylene glycol) dithiol (PEG-dithiol)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanol (as a co-solvent if needed)

Procedure:

  • Prepare a stock solution of the photoinitiator in PBS (or a PBS/ethanol mixture).

  • In a separate vial, dissolve 1,4-Bis(10-undecenyloxy)benzene and PEG-dithiol in the photoinitiator solution. The stoichiometry of alkene to thiol groups should be 1:1.

  • Vortex the solution until all components are fully dissolved.

  • Pipette the precursor solution into a mold (e.g., between two glass slides with a spacer).

  • Expose the solution to UV light (e.g., 365 nm) for a specified period (typically 1-10 minutes) to initiate crosslinking.

  • The formation of a stable gel indicates successful crosslinking.

  • The resulting hydrogel can be swollen in PBS to remove any unreacted components.

Characterization of the Hydrogel:

  • Swelling Ratio: Determined by comparing the weight of the swollen hydrogel to its dry weight. This provides an indication of the crosslink density.

  • Rheology: To measure the mechanical properties of the hydrogel, such as its storage and loss moduli.

  • Drug Release Studies: If a therapeutic agent is encapsulated, its release profile from the hydrogel can be monitored over time.

Conclusion and Future Perspectives

1,4-Bis(10-undecenyloxy)benzene is a highly versatile crosslinking agent with significant potential in materials science and biomedical applications. Its unique structure allows for the creation of materials with a tailored balance of rigidity and flexibility. The amenability of its terminal alkene groups to efficient and orthogonal crosslinking chemistries, such as ADMET and thiol-ene reactions, provides a broad platform for the design of novel thermosets, elastomers, and hydrogels. For drug development professionals, the ability to form hydrogels under cytocompatible conditions via photo-initiated thiol-ene chemistry is particularly promising for the development of advanced drug delivery systems and tissue engineering scaffolds. Future research will likely focus on exploring the liquid crystalline properties of polymers derived from this crosslinker and its application in creating stimuli-responsive materials.

References

  • PubChem. 1,4-Bis(ethenyloxy)benzene. National Center for Biotechnology Information. [Link]

  • Cheng, H. (2013). 1,4-Bis(hexyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1721.
  • Cheng, H. (2013). 1,4-Bis(hex-yloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1721.
  • Butschke, B., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(20), 6246-6250.
  • BenchChem. (2025).
  • Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29.
  • An, F., et al. (2017). Thiol–ene click hydrogels for therapeutic delivery. Journal of Biomedical Materials Research Part A, 105(7), 2033-2044.
  • Chen, Y., et al. (2012). Olefin Metathesis for Effective Polymer Healing via Dynamic Exchange of Strong Carbon–Carbon Double Bonds. Journal of the American Chemical Society, 134(31), 12908–12911.
  • Lee, J. Y., & Lee, J. I. (2001). Synthesis and Characterization of Liquid Crystalline Polyurethanes Containing Aromatic Ring Moiety. Molecular Crystals and Liquid Crystals, 364(1), 745-752.
  • McGinniss, V. D. (1984). Characterization of Highly Cross-linked Polymers. In ACS Symposium Series (Vol. 243, pp. 241-255). American Chemical Society.
  • Aimetti, A. A., et al. (2014). Thiol-ene Click Hydrogels for Therapeutic Delivery.
  • Kotha, S., & Lahiri, K. (2011). Application of Cross Metathesis in Diene and Polyene Synthesis. Current Organic Synthesis, 8(2), 187-210.
  • Gaina, C., & Gaina, V. (2002). Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers. Macromolecules, 35(19), 7233–7241.
  • Scherman, O. A., & Grubbs, R. H. (2001). Overview of Ring‐Opening Metathesis Polymerizations (ROMP) and Acyclic Diene Metathesis (ADMET) Polymerizations with Selected Ruthenium and Molybdenum Complexes. Synthetic Metals, 124(1), 1-4.
  • Johnson, J. A., et al. (2010). Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions. Polymer Chemistry, 1(4), 432-435.
  • Binder, J. B., & Raines, R. T. (2009). Olefin Metathesis for Chemical Biology. Current Opinion in Chemical Biology, 13(5-6), 702-707.
  • O'Bryan, G., et al. (2024). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry, 15(3), 219-247.
  • McKinnon, S. L., et al. (2023). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. Gels, 9(11), 896.
  • Google Patents. (2005). Process for producing 1,3-bis(3-aminophenoxy) benzene.
  • Lehmann, M., et al. (2024). 1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals. Gutenberg Open Science.
  • Lin, C. C., & Anseth, K. S. (2009). PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids.
  • Marzocca, A. J., et al. (2009). Characterization of Metallocene Epdm Terpolymers with High Diene and Propylene Content Crosslinked by Dicumyl Peroxide and β - CONICET. Polymer Engineering & Science, 49(7), 1331-1339.
  • Koyilapu, R., et al. (2022). Practical Route for Catalytic Ring-Opening Metathesis Polymerization.
  • Chen, X. D., et al. (2011). Synthesis and Properties of Liquid Crystalline Polyurethanes from 4,4-bis (6-hydroxyhexoxy) Biphenyl and 3,3'-Dimethyl-4, 4'-Biphenylene Diisocyanate.
  • Thermo Scientific Chemicals. 1,4-Bis[(trimethylsilyl)ethynyl]benzene, 98%.
  • Liu, C., et al. (2022). Ring Opening Metathesis Polymerization (ROMP) of the Dewar Isomer of 1,2-Azaborinine, a B-N Isostere of Benzene. ChemRxiv.
  • Cengiz, N., et al. (2017). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Polymer Chemistry, 8(3), 543-551.
  • Herzberger, J., et al. (2018). Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points. Polymer Chemistry, 9(20), 2737-2746.
  • Gelest, Inc. 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech.
  • Kotha, S., & Lahiri, K. (2011). Application of Cross Metathesis in Diene and Polyene Synthesis. Current Organic Synthesis, 8(2), 187-210.
  • Sigma-Aldrich. 1,4-Bis(triethoxysilyl)benzene 96%.
  • St-Gelais, R., et al. (2022). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. ACS Macro Letters, 11(1), 108–113.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,4-Bis(10-undecenyloxy)benzene

From the Desk of the Senior Application Scientist Welcome to the technical support center for 1,4-Bis(10-undecenyloxy)benzene. This guide is designed for researchers and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1,4-Bis(10-undecenyloxy)benzene. This guide is designed for researchers and drug development professionals who are navigating the complexities of purifying this unique long-chain dialkoxybenzene derivative. Its structure, characterized by a rigid aromatic core and two long, flexible undecenyl chains, imparts properties that make it a valuable building block but also presents specific purification challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1,4-Bis(10-undecenyloxy)benzene?

A1: The impurity profile is almost always a direct result of the synthetic route, which is typically a Williamson ether synthesis from hydroquinone and an 11-halo-1-undecene. The most common impurities include:

  • Mono-alkylated starting material: 4-(10-undecenyloxy)phenol, resulting from an incomplete reaction. This is often the most prevalent and challenging impurity to remove due to its similar long chain and increased polarity from the free hydroxyl group.

  • Unreacted starting materials: Residual hydroquinone and the alkylating agent (e.g., 11-bromo-1-undecene).

  • Base and salts: Inorganic salts (e.g., KBr, NaBr) and residual base (e.g., K₂CO₃, NaOH) from the reaction.

  • Solvent: Trapped high-boiling point solvents like DMF or DMSO.

  • Side-products: Small amounts of products from side reactions, such as oxidation or polymerization at the terminal alkene, especially if the reaction was conducted at high temperatures or exposed to air for extended periods.

Q2: Which analytical techniques are best for assessing the purity of my product?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It can confirm the chemical structure and identify the presence of mono-alkylated impurities (look for the phenolic -OH proton and distinct aromatic signals) or unreacted starting materials.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and assessing the complexity of the crude mixture. It is also crucial for developing a solvent system for column chromatography.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids. For waxy solids like this compound, a narrow melting range is still a positive sign. The literature melting point for the related 1,4-bis(decyloxy)benzene is 66-70 °C, which can serve as a rough guide.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during the purification process.

Issue 1: Column Chromatography Woes

Q: My product is streaking badly on the silica gel column, and I'm getting poor separation from a closely-eluting impurity.

A: This is a classic problem when purifying long-chain, relatively nonpolar compounds. Streaking, or tailing, often points to issues with solubility, column packing, or interactions with the stationary phase.

  • Causality: The long undecenyl chains give the molecule a waxy, nonpolar character, but the two ether linkages provide some polarity. If the eluent is too nonpolar, the compound may not move efficiently, while if it's too polar, it can dissolve the compound too well, leading to poor interaction with the silica and co-elution with impurities. The mono-alkylated impurity, with its free hydroxyl group, will have a much stronger affinity for the acidic silica gel, but its long chain can still cause it to streak into the fractions of your desired product.

  • Solution 1: Optimize Your Solvent System. The key is finding the right balance. Start with a very nonpolar mobile phase and gradually increase the polarity.

    • Recommended Solvents: Hexanes or petroleum ether as the nonpolar component and ethyl acetate or dichloromethane as the polar component are excellent starting points[1].

    • Stepwise Approach: Begin TLC analysis with 100% hexanes. Then, try 2% ethyl acetate in hexanes, 5%, 10%, and so on. Your goal is to find a system where the desired product has an Rf value of approximately 0.25-0.35 . This provides the optimal residence time on the column for effective separation.

  • Solution 2: Dry Loading. Never load your waxy product directly onto the column in a strong solvent like pure dichloromethane or ethyl acetate. This will cause the compound to streak and ruin the separation. Instead, use the dry loading technique.

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your packed column. This ensures that the compound is introduced to the column in a narrow, uniform band.[2]

Q: My compound seems to be irreversibly stuck on the column, even with a highly polar eluent.

A: While unlikely for this specific molecule given its largely nonpolar character, this can happen if there are highly polar impurities or if the compound degrades on the silica.

  • Causality: Silica gel is acidic and can sometimes catalyze the degradation of sensitive compounds. The terminal alkene groups in 1,4-Bis(10-undecenyloxy)benzene could potentially react, although this is less common for simple alkenes. A more likely cause is the presence of a very polar impurity, like unreacted hydroquinone, which has two hydroxyl groups and will bind very strongly to silica.

  • Solution 1: Use a Modifier. If you suspect acidic interactions, you can neutralize the silica surface by adding a small amount of triethylamine (0.1-1%) to your eluent. This is particularly useful for separating compounds with basic functionalities, but can also help with sensitive molecules.[2]

  • Solution 2: Consider a Different Stationary Phase. If silica gel proves problematic, consider using a less acidic stationary phase like neutral alumina. You will need to re-develop your solvent system with TLC plates coated with alumina to find the right conditions.

Issue 2: Recrystallization Failures

Q: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.

A: "Oiling out" is a common problem with waxy, low-melting-point solids. It occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Causality: This typically happens for one of two reasons:

    • The boiling point of your recrystallization solvent is higher than the melting point of your compound. The compound melts before it can crystallize.

    • The solution is supersaturated too quickly (cooled too fast), or the concentration of impurities is too high, inhibiting the formation of a crystal lattice.

  • Solution 1: Choose the Right Solvent System. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. For a nonpolar molecule like this, consider single or mixed solvent systems.

    • Good Candidates: Try solvents like isopropanol, ethanol, or acetone. You may also have success with a mixed system, such as dichloromethane/methanol or ethyl acetate/hexanes.

    • Procedure for Mixed Solvents: Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Solution 2: Slow Cooling and Seeding. Do not rush the cooling process. Let the flask cool to room temperature slowly on the benchtop, and only then move it to an ice bath. If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a tiny "seed" crystal from a previous pure batch can also initiate crystallization.

Visualized Workflows and Concepts

Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical path for purifying your crude 1,4-Bis(10-undecenyloxy)benzene.

Purification_Workflow start Crude Product (Post-Workup) tlc Analyze by TLC (e.g., 10% EtOAc/Hex) start->tlc decision Multiple Spots? tlc->decision recryst Attempt Recrystallization decision->recryst No (One Major Spot) column Perform Column Chromatography decision->column Yes purity_check1 Purity OK by NMR/TLC? recryst->purity_check1 purity_check2 Purity OK by NMR/TLC? column->purity_check2 purity_check1->column No end Pure Product purity_check1->end Yes purity_check2->end Yes rerun_column Re-column or Recrystallize Fractions purity_check2->rerun_column No

Caption: Decision workflow for selecting a purification method.

Diagram 2: Common Synthetic Impurities

This diagram illustrates the relationship between starting materials, the desired product, and common impurities.

Impurities cluster_reactants Starting Materials cluster_impurities Common Impurities Hydroquinone Hydroquinone product 1,4-Bis(10-undecenyloxy)benzene (Desired Product) Hydroquinone->product Williamson Ether Synthesis mono 4-(10-undecenyloxy)phenol (Mono-alkylated) Hydroquinone->mono Incomplete Reaction 11-Bromo-1-undecene 11-Bromo-1-undecene 11-Bromo-1-undecene->product unreacted_bromo Unreacted 11-Bromo-1-undecene 11-Bromo-1-undecene->unreacted_bromo Excess Reagent side_product Oxidized/Polymerized Side-Products product->side_product Degradation

Sources

Optimization

Technical Support Center: A Guide to Preventing Premature Polymerization of 1,4-Bis(10-undecenyloxy)benzene

This technical support guide is tailored for researchers, scientists, and drug development professionals working with 1,4-Bis(10-undecenyloxy)benzene. Premature polymerization is a critical issue that can compromise expe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals working with 1,4-Bis(10-undecenyloxy)benzene. Premature polymerization is a critical issue that can compromise experimental outcomes. This document provides a comprehensive troubleshooting guide and frequently asked questions to ensure the stability and purity of your monomer.

Understanding the Challenge: The Reactivity of 1,4-Bis(10-undecenyloxy)benzene

1,4-Bis(10-undecenyloxy)benzene is a key monomer in acyclic diene metathesis (ADMET) polymerization for creating advanced polymers with applications in novel materials and drug delivery systems. Its terminal vinyl groups, essential for controlled polymerization, are also susceptible to unwanted free-radical polymerization. This process can be initiated by common laboratory conditions such as heat, light, and exposure to atmospheric oxygen, leading to the formation of insoluble oligomers or polymers.

Troubleshooting Guide: Identifying and Resolving Polymerization Issues

This section addresses specific problems that may arise during your experiments with 1,4-Bis(10-undecenyloxy)benzene in a practical question-and-answer format.

Question 1: My freshly opened bottle of 1,4-Bis(10-undecenyloxy)benzene contains a white precipitate. What is it and is the material usable?

Answer: The presence of a white, insoluble solid in your monomer is a strong indicator of premature polymerization. The primary triggers for this are:

  • Elevated Temperatures: Exposure to heat during shipping or storage can initiate thermal polymerization.

  • Light Exposure: UV radiation can generate free radicals, which act as initiators for polymerization.[1]

  • Oxygen: In the absence of an appropriate inhibitor, oxygen can form peroxides that decompose and initiate polymerization.[1]

Recommended Action: It is strongly advised not to use the monomer, as the presence of polymers will disrupt the stoichiometry of your reaction. You should contact your supplier for a replacement. To confirm polymerization, you can perform a simple solubility test by attempting to dissolve a small amount of the material in a solvent like chloroform or dichloromethane. If a solid remains, it confirms the presence of polymer.

Question 2: My ADMET polymerization reactions are yielding inconsistent molecular weights. Could the monomer be the issue?

Answer: Inconsistent results in controlled polymerization are often traced back to monomer impurity. The presence of oligomers from partial polymerization can interfere with the catalyst and affect the final polymer characteristics.

Workflow for Monomer Quality Control:

Monomer_QC start Inconsistent Polymerization Results dissolve Dissolve Monomer in Chloroform start->dissolve check_solubility Insoluble Particles Observed? dissolve->check_solubility purify Purify via Column Chromatography check_solubility->purify Yes nmr_analysis Analyze by ¹H NMR check_solubility->nmr_analysis No proceed Use Purified Monomer Immediately purify->proceed contact_supplier Contact Supplier / Discard purify->contact_supplier If purification is ineffective check_nmr Broadened Peaks or Unexpected Signals? nmr_analysis->check_nmr check_nmr->purify Yes check_nmr->proceed No

Caption: A workflow for troubleshooting and purifying 1,4-Bis(10-undecenyloxy)benzene.

Protocol for Purification via Column Chromatography:

  • Slurry Preparation: Dissolve the monomer in a minimal amount of hexanes.

  • Column Packing: Pack a glass column with silica gel in hexanes.

  • Loading and Elution: Load the monomer solution onto the column and elute with a gradient of ethyl acetate in hexanes (typically starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature not exceeding 35°C.

  • Drying: Dry the purified monomer under high vacuum to remove residual solvents.

Question 3: How should I store purified, inhibitor-free 1,4-Bis(10-undecenyloxy)benzene for short-term use?

Answer: Storing the uninhibited monomer requires stringent conditions to prevent rapid polymerization.

  • Temperature: Store at or below -20°C in a freezer.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.

  • Light: Protect from all light sources by using an amber vial or by wrapping the container in aluminum foil.

For any storage period longer than a day, it is highly recommended to add a suitable inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended inhibitor for 1,4-Bis(10-undecenyloxy)benzene, and at what concentration?

A1: For long-chain alpha-olefins like 1,4-Bis(10-undecenyloxy)benzene, butylated hydroxytoluene (BHT) is a suitable and effective free-radical scavenger.[2][3]

Mechanism of Free-Radical Polymerization and Inhibition:

Polymerization_Inhibition cluster_0 Free-Radical Polymerization cluster_1 Inhibition Initiator Initiator Radical Radical Initiator->Radical forms Monomer Monomer Radical->Monomer attacks Propagating Chain Propagating Chain Monomer->Propagating Chain Polymer Polymer Propagating Chain->Polymer terminates BHT BHT Propagating Chain->BHT reacts with Stabilized Radical Stabilized Radical (non-initiating) BHT->Stabilized Radical forms

Caption: The process of free-radical polymerization and its interruption by an inhibitor like BHT.

ParameterRecommendationRationale
Inhibitor Butylated Hydroxytoluene (BHT)A common antioxidant and free-radical scavenger for olefins.[2][3]
Concentration 25-100 ppmEffective for preventing polymerization during storage.[2][3]
Storage Temperature Room Temperature (inhibited)As recommended by some suppliers for the inhibited monomer.[1]
Atmosphere Sealed, dryTo prevent moisture and oxygen ingress.[1]

Q2: How do I remove the inhibitor before my polymerization reaction?

A2: The inhibitor must be removed prior to use in a controlled polymerization. The most effective method is to pass the monomer through a column of activated basic alumina.

Protocol for Inhibitor Removal:

  • Prepare a short column of activated basic alumina.

  • Dissolve the inhibited monomer in a minimal amount of an inert solvent like hexanes.

  • Pass the solution through the alumina column, collecting the eluent.

  • Rinse the column with a small amount of additional solvent.

  • Remove the solvent from the collected eluent under reduced pressure, keeping the temperature low.

  • The purified, inhibitor-free monomer should be used immediately.

Q3: Is it necessary to degas the monomer before my reaction?

A3: Yes, for oxygen-sensitive polymerizations like ADMET, it is crucial to remove dissolved oxygen from the monomer. This is typically done after inhibitor removal and immediately before adding the catalyst. The preferred method is to subject the monomer to several freeze-pump-thaw cycles under high vacuum.

By adhering to these troubleshooting and preventative measures, you can ensure the quality and stability of your 1,4-Bis(10-undecenyloxy)benzene, leading to more reliable and reproducible experimental outcomes.

References

  • PubChem. 1,4-Bis(ethenyloxy)benzene. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Nomura, K., et al. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids. Polymers (Basel). 2020;12(11):2658. [Link]

  • Sunder, A., et al. Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.
  • Clark, J. Explaining the polymerisation of ethene. Chemguide. [Link]

  • Shell. Storage and handling of NEODENE and SHOP olefins. [Link]

  • Learning Science. Free radical polymerisation and its mechanism. YouTube. 2020. [Link]

  • Papin, M., et al.
  • Qatar Chemical Company II Ltd. Alpha Olefin Waxes C20-24, C24-28 and C30+. [Link]

  • Tanimoto, H., et al. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. Polymers (Basel). 2022;14(15):3020.
  • Poe, G. D., et al. Frontal polymerization of thiol-ene free-radical and vinyl ether cationic hybrid system. Abstracts of Papers of the American Chemical Society. 2014;247.
  • MDPI. The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. [Link]

  • Shell. Storage & Handling of NEOFLO Olefins. [Link]

  • Tanimoto, H., et al.
  • Doc Brown's Chemistry. Free radical mechanism steps for polymerisation of ethene to poly(ethene) polythene reagents reaction conditions organic synthesis. [Link]

  • Golub', I. R., et al. Modern Trends in the Processing of Linear Alpha Olefins into Technologically Important Products: Part I. Catalysis in Industry. 2021;13(2):168-185.
  • Cheng, H. 1,4-Bis(hex-yloxy)benzene. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 11):o1721.
  • ResearchGate. Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters. [Link]

  • Lucanic, M., et al. Ether Lipid Biosynthesis Promotes Lifespan Extension and Enables Diverse Prolongevity Paradigms. bioRxiv. 2021.
  • Google Patents.
  • ResearchGate. Fundamentals of Free Radical Polymerization of Ethylene. [Link]

  • Quimidroga. Alpha olefins for refineries. [Link]

  • Sugihara, S., et al. Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Macromolecules. 2018;51(15):5976-5983.
  • Tanimoto, H., et al. Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. Polymers (Basel). 2018;10(10):1136.

Sources

Troubleshooting

Technical Support Center: Purification of 1,4-Bis(10-undecenyloxy)benzene

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1,4-Bis(10-undecenyloxy)benzen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1,4-Bis(10-undecenyloxy)benzene. The following information is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to Purification Challenges

1,4-Bis(10-undecenyloxy)benzene is commonly synthesized via the Williamson ether synthesis, reacting hydroquinone with a suitable 10-undecenyl halide (e.g., 11-bromo-1-undecene) in the presence of a base. While a robust reaction, impurities can arise from incomplete reaction, side reactions, or degradation of starting materials. This guide will address the identification and removal of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,4-Bis(10-undecenyloxy)benzene?

A1: The most prevalent impurities typically include:

  • Unreacted Starting Materials: Hydroquinone and the 10-undecenyl halide.

  • Mono-substituted Byproduct: 4-(10-undecenyloxy)phenol, where only one of the phenolic hydroxyl groups has reacted.

  • Oxidation Products: Hydroquinone is susceptible to oxidation, which can form colored impurities like p-benzoquinone, especially if exposed to air for extended periods during the reaction or workup.[1][2]

  • Inorganic Salts: Formed as a byproduct of the reaction (e.g., NaBr, KBr).

Q2: My crude product is a brown or discolored oil/solid. What is the likely cause?

A2: Discoloration, particularly brown or yellow hues, is often indicative of the presence of oxidized hydroquinone species.[1] Phenols are prone to air oxidation, which is often accelerated by basic conditions used in the Williamson ether synthesis.

Q3: How can I confirm the purity of my 1,4-Bis(10-undecenyloxy)benzene?

A3: The most common and effective methods for assessing purity are:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.

Troubleshooting Purification

Issue 1: Persistent Impurities after Initial Workup

Symptom: After an initial aqueous workup (e.g., washing with water and brine), TLC or NMR analysis still shows the presence of starting materials or the mono-substituted byproduct.

Cause: These organic-soluble impurities are not effectively removed by simple washing.

Solution: Column chromatography is the most effective method for separating the desired product from these closely related organic impurities.

Step-by-Step Guide to Column Chromatography Purification
  • TLC Analysis for Solvent System Selection:

    • Before running a column, it is crucial to determine an appropriate eluent system using TLC.[3]

    • The goal is to find a solvent mixture that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the desired product.[4]

    • For 1,4-Bis(10-undecenyloxy)benzene, which is a relatively non-polar molecule, a good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.

Potential Impurity Relative Polarity Expected TLC Behavior
10-Undecenyl HalideNon-polarHigher Rf than the product
1,4-Bis(10-undecenyloxy)benzene Relatively Non-polar Target Rf ~0.2-0.3
4-(10-undecenyloxy)phenolMore PolarLower Rf than the product
HydroquinoneHighly PolarVery low Rf (may not move from the baseline)
  • Column Preparation and Loading:

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.[5]

    • Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexanes or toluene) to load onto the column. If the product is not very soluble, you can dissolve it in a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel before loading.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes) to first elute any highly non-polar impurities like the unreacted 10-undecenyl halide.

    • Gradually increase the polarity of the eluent by adding small increments of the more polar solvent (e.g., increasing percentages of ethyl acetate in hexanes). This is known as a gradient elution.

    • Collect fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,4-Bis(10-undecenyloxy)benzene.

G cluster_0 Impurity Identification & Separation Strategy Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Assess Components Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Determine Eluent Pure Product Pure Product Column Chromatography->Pure Product Isolate

Caption: Workflow for impurity removal using chromatography.

Issue 2: Product Fails to Solidify or "Oils Out" During Recrystallization

Symptom: After column chromatography, you attempt to further purify the product by recrystallization, but it either remains an oil upon cooling or forms an oil before solidifying.

Cause:

  • The presence of residual impurities can depress the melting point and inhibit crystallization.

  • An inappropriate recrystallization solvent is being used. The ideal solvent should dissolve the compound when hot but not when cold.[6]

Solution:

Step-by-Step Guide to Recrystallization
  • Solvent Selection:

    • The long undecenyl chains make the molecule quite non-polar. Therefore, non-polar solvents or mixtures of solvents are likely to be effective.

    • Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Good single solvents for non-polar compounds include hexane, heptane, or ethanol.[7]

    • A mixed solvent system can also be very effective.[8] For example, dissolve the compound in a minimal amount of a hot solvent in which it is very soluble (e.g., dichloromethane or toluene), and then slowly add a solvent in which it is poorly soluble (e.g., methanol or hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Solvent/Mixture Rationale
EthanolThe product may have moderate solubility when hot and low solubility when cold.
Hexane/Ethyl AcetateA good starting point for a mixed solvent system, adjusting the ratio to achieve the desired solubility profile.
Toluene/MethanolDissolve in hot toluene and add methanol as the anti-solvent.
  • Recrystallization Procedure:

    • Dissolve the compound in a minimal amount of the chosen solvent or solvent mixture at its boiling point.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can cause the compound to crash out as an oil or trap impurities.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Caption: Troubleshooting logic for recrystallization issues.

Purity Assessment by ¹H NMR

Predicted ¹H NMR (CDCl₃) Chemical Shifts:

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H~6.8s4H
=CH₂~5.8m2H
=CH-~4.9-5.0m4H
Ar-O-CH₂-~3.9t4H
-CH₂-CH=CH₂~2.0q4H
-(CH₂)₇-~1.2-1.8m28H

Identifying Impurities in the ¹H NMR Spectrum:

  • Hydroquinone: A singlet around 4.5-5.5 ppm (phenolic -OH) and a singlet around 6.8 ppm (aromatic protons). The phenolic proton signal may be broad and its position can vary.

  • 4-(10-undecenyloxy)phenol: The spectrum will be more complex than the desired product. You will see signals for one undecenyloxy chain and also a phenolic -OH proton. The aromatic region will likely show a more complex splitting pattern than a single singlet due to the loss of symmetry.

  • 10-Undecenyl Halide: The terminal alkene protons will be present, but the chemical shift of the -CH₂-X (where X is the halide) protons will be different from the -CH₂-OAr protons of the product (likely further downfield if X=Br).

References

  • PubChem. 1,4-Bis(ethenyloxy)benzene. National Center for Biotechnology Information. PubChem Compound Database; CID=23271219. Available from: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link].

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link].

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link].

  • ResearchGate. How to grow crystals for a non polar organic compounds. Available from: [Link].

  • University of Toronto. Column chromatography. Available from: [Link].

  • Khan Academy. Synthesis of substituted benzene rings I. Available from: [Link].

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link].

  • Chemistry LibreTexts. The Williamson Ether Synthesis. Available from: [Link].

  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. Available from: [Link].

  • SciSpace. APPENDIX 3E Column Chromatography. Available from: [Link].

  • Wikipedia. Hydroquinone. Available from: [Link].

  • YouTube. Williamson Ether Synthesis. Available from: [Link].

  • The Williamson Ether Synthesis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Available from: [Link].

  • YouTube. 【4K】-- Column Chromatography (Purification). Available from: [Link].

  • ResearchGate. 1,4-Bis(hexyloxy)benzene. Available from: [Link].

  • ResearchGate. 1,4-Bis(benzyloxy)benzene. Available from: [Link].

  • ResearchGate. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Available from: [Link].

  • Organic & Biomolecular Chemistry. Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide. Available from: [Link].

  • Wired Chemist. Recrystallization. Available from: [Link].

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link].

Sources

Optimization

Stability and storage conditions for 1,4-Bis(10-undecenyloxy)benzene

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 1,4-Bis(10-undecenyloxy)benzene. Our goal is to equip researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 1,4-Bis(10-undecenyloxy)benzene. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful application of this compound in their experiments.

Introduction to 1,4-Bis(10-undecenyloxy)benzene

1,4-Bis(10-undecenyloxy)benzene is a molecule featuring a central hydroquinone core functionalized with two undecenyloxy chains. The presence of terminal alkene groups and ether linkages dictates its chemical reactivity and stability. Understanding these characteristics is paramount for its proper handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 1,4-Bis(10-undecenyloxy)benzene?

For long-term stability, 1,4-Bis(10-undecenyloxy)benzene should be stored in a tightly sealed container in a dry environment at room temperature. To further minimize potential degradation, storage in an inert atmosphere (e.g., under argon or nitrogen) is advisable, especially if the container will be opened multiple times.

Q2: How sensitive is this compound to air and moisture?

The terminal alkene moieties are susceptible to oxidation over time, a process that can be accelerated by exposure to air and light. While the ether linkages and the benzene ring are relatively stable, prolonged exposure to atmospheric oxygen can lead to the formation of peroxides and other oxidation byproducts. Moisture can facilitate certain degradation pathways, so a dry environment is crucial.

Q3: Can I store this compound in a refrigerator or freezer?

While refrigeration is often used to slow down degradation, it is not explicitly required for this compound, which is specified for room temperature storage. If you choose to refrigerate, ensure the container is exceptionally well-sealed to prevent condensation upon removal, as moisture can be detrimental.

Q4: What are the visible signs of degradation?

Degradation may not always be visually apparent. However, a change in color (e.g., yellowing), the development of an off-odor, or a change in physical state could indicate decomposition. For accurate assessment, analytical techniques such as NMR or HPLC are recommended to check for the appearance of new signals or peaks corresponding to impurities.

Q5: Is 1,4-Bis(10-undecenyloxy)benzene sensitive to light?

Compounds with unsaturated bonds, such as the terminal alkenes in this molecule, can be sensitive to UV light. Light can promote the formation of free radicals, initiating polymerization or oxidation. Therefore, it is best practice to store the compound in an amber vial or a container protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of your sample using an appropriate analytical method (e.g., ¹H NMR, LC-MS). If impurities are detected, consider purification or using a fresh batch.
Reaction with incompatible reagents.The terminal alkenes can undergo various reactions. Ensure that your reaction conditions and reagents are compatible with this functional group.
Low reaction yield Presence of inhibitors from degradation products.Peroxides, which can form upon air exposure, can inhibit radical reactions. Test for peroxides and purify the compound if necessary.
Inaccurate quantification due to partial degradation.Re-evaluate the concentration of your stock solution, as some of the compound may have degraded, leading to a lower effective concentration.
Appearance of unexpected byproducts Unintended side reactions of the terminal alkenes.The alkene groups are reactive and can participate in side reactions such as dimerization or oligomerization, particularly at elevated temperatures.[1] Optimize reaction conditions to minimize these pathways.

Experimental Protocols

Protocol 1: Proper Handling and Dispensing
  • Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere : For optimal stability, perform all handling in an inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen).

  • Dispensing : Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main container.

  • Sealing : After dispensing, purge the container headspace with an inert gas before tightly resealing.

  • Storage : Return the sealed container to a dry, dark location at room temperature.

Protocol 2: Assessment of Purity by ¹H NMR
  • Sample Preparation : Accurately weigh a small amount of 1,4-Bis(10-undecenyloxy)benzene and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Acquisition : Acquire a ¹H NMR spectrum.

  • Analysis : Integrate the characteristic peaks. Pay close attention to the signals corresponding to the vinylic protons (typically in the range of 4.9-5.9 ppm) and the protons of the benzene ring. The appearance of new signals or changes in the integration ratios may indicate the presence of impurities.

Protocol 3: Purification by Column Chromatography

If degradation is suspected, the compound can be purified by silica gel column chromatography.

  • Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing : Pack a glass column with the silica gel slurry.

  • Sample Loading : Dissolve the crude 1,4-Bis(10-undecenyloxy)benzene in a minimal amount of the eluent and load it onto the column.

  • Elution : Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane). The polarity will depend on the nature of the impurities.

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Potential Degradation Pathways

The primary points of instability in 1,4-Bis(10-undecenyloxy)benzene are the terminal alkene groups. Below is a diagram illustrating a potential oxidative degradation pathway.

G A 1,4-Bis(10-undecenyloxy)benzene (R-O-Ar-O-R, where R contains C=C) B Exposure to Air (O2), Light, or Heat A->B Initiation E Polymerization A->E Radical Polymerization C Peroxide Formation (R'-O-Ar-O-R', where R' contains epoxide or hydroperoxide) B->C Oxidation D Aldehydes/Carboxylic Acids (Further Oxidation Products) C->D Further Degradation

Caption: Potential degradation pathways for 1,4-Bis(10-undecenyloxy)benzene.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting issues related to the use of 1,4-Bis(10-undecenyloxy)benzene.

G Start Experiment Yields Unexpected Results CheckPurity Assess Purity of Starting Material (e.g., NMR, HPLC) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK PurityLow Purity is Low CheckPurity->PurityLow ReviewProtocol Review Experimental Protocol PurityOK->ReviewProtocol Purify Purify Compound or Use a Fresh Batch PurityLow->Purify Purify->ReviewProtocol CheckCompatibility Check Reagent Compatibility with Alkenes and Ethers ReviewProtocol->CheckCompatibility OptimizeConditions Optimize Reaction Conditions (Temperature, Atmosphere) CheckCompatibility->OptimizeConditions Success Problem Resolved OptimizeConditions->Success

Caption: Troubleshooting workflow for experimental issues.

References

  • Horňáček, M., et al. (2008). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Scaling up the synthesis of 1,4-Bis(10-undecenyloxy)benzene for lab use

Technical Support Center: Synthesis of 1,4-Bis(10-undecenyloxy)benzene This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(10-undecenyloxy)benzene. I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,4-Bis(10-undecenyloxy)benzene

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(10-undecenyloxy)benzene. It provides practical, experience-driven advice to help you navigate the complexities of this procedure, ensuring both efficiency and success in your lab-scale synthesis and scale-up endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 1,4-Bis(10-undecenyloxy)benzene, providing concise and actionable answers.

Q1: What is the most common and reliable method for synthesizing 1,4-Bis(10-undecenyloxy)benzene?

A1: The most prevalent and robust method is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of hydroquinone with a suitable base to form the diphenoxide, which then acts as a nucleophile, attacking two equivalents of an 11-halo-1-undecene (typically 11-bromo-1-undecene) via an S(_N)2 mechanism.[1][2]

Q2: Which base is optimal for the deprotonation of hydroquinone in this synthesis?

A2: Strong bases are essential for the complete deprotonation of hydroquinone. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, driving the reaction forward by the evolution of hydrogen gas.[1] Potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are also effective and often easier to handle.[3]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly recommended.[3] These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile more available for reaction and thus increasing the reaction rate.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (hydroquinone and 11-bromo-1-undecene). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q5: What is the expected yield for this synthesis?

A5: With proper technique and optimization, yields for Williamson ether syntheses can range from 50% to 95% in a laboratory setting.[4] For this specific diether, a well-executed reaction should yield in the higher end of this range.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 1,4-Bis(10-undecenyloxy)benzene.

Problem 1: Low or No Product Yield

Q: I've followed the protocol, but my yield of 1,4-Bis(10-undecenyloxy)benzene is significantly lower than expected, or I've isolated no product at all. What could be the cause?

A: Low yields are a frequent challenge and can stem from several factors. Here is a step-by-step guide to diagnose and rectify the issue:

  • Inadequate Deprotonation:

    • Cause: The hydroquinone was not fully deprotonated, leading to a low concentration of the active nucleophile. This can be due to an insufficient amount of base or a deactivated base.

    • Solution: Ensure you are using at least two equivalents of a strong base. If using sodium hydride, be aware that it can be deactivated by moisture. Use freshly opened NaH or wash it with dry hexanes before use.

  • Presence of Water:

    • Cause: The Williamson ether synthesis is highly sensitive to moisture.[5] Water will react with the strong base, quenching it, and can also hydrolyze the alkyl halide.[5]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried (oven or flame-dried) before use.[5] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions:

    • Cause: The primary competing reaction is the E2 elimination of the alkyl halide, which is promoted by the strongly basic conditions.[2]

    • Solution: While 11-bromo-1-undecene is a primary halide and less prone to elimination, it can still occur, especially at elevated temperatures. Maintain the reaction temperature as specified in the protocol.

  • Insufficient Reaction Time or Temperature:

    • Cause: The reaction may not have reached completion.

    • Solution: Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reaction time. A moderate increase in temperature (e.g., from 60°C to 80°C) can also increase the reaction rate, but be mindful of potential side reactions.[4]

Problem 2: Product is Impure After Workup

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How can I improve the purity?

A: Impurities can arise from unreacted starting materials, byproducts, or decomposition. Here’s how to address this:

  • Incomplete Reaction:

    • Cause: As mentioned above, unreacted hydroquinone or 11-bromo-1-undecene may be present.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC.

  • Mono-ether Byproduct:

    • Cause: Incomplete reaction can lead to the formation of 4-(10-undecenyloxy)phenol.

    • Solution: This byproduct is more polar than the desired diether and can be separated by column chromatography. Using a slight excess of the alkyl halide and ensuring complete deprotonation of the hydroquinone can minimize its formation.

  • Purification Strategy:

    • Recrystallization: The product, 1,4-Bis(10-undecenyloxy)benzene, is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/hexane) can be a highly effective purification method.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A gradient elution with hexane and ethyl acetate will allow for the separation of nonpolar impurities, the desired product, and more polar byproducts.

Problem 3: Challenges in Scaling Up the Reaction

Q: I had a successful small-scale synthesis, but when I tried to scale it up, the yield dropped, and I encountered new problems. What should I consider when scaling up?

A: Scaling up a reaction is not always a linear process and presents unique challenges.[6][7][8] Here are key considerations:

  • Heat Transfer:

    • Cause: Larger reaction volumes have a lower surface area-to-volume ratio, making heat transfer less efficient.[7] This can lead to localized overheating and an increase in side reactions.

    • Solution: Use a larger reaction vessel with efficient stirring to ensure homogenous temperature distribution. Consider adding reagents portion-wise to control any exotherms.

  • Mixing:

    • Cause: Inefficient mixing in a larger vessel can lead to localized high concentrations of reagents, which can promote side reactions.[6]

    • Solution: Use an overhead mechanical stirrer for larger volumes to ensure efficient mixing.

  • Workup and Purification:

    • Cause: Handling larger volumes during extraction and purification can be cumbersome and lead to product loss.[9]

    • Solution: Plan your workup strategy in advance. Ensure you have appropriately sized separatory funnels and glassware. For purification, column chromatography may become impractical at a very large scale; consider optimizing recrystallization conditions.

III. Experimental Protocols

Synthesis of 1,4-Bis(10-undecenyloxy)benzene

This protocol is for a lab-scale synthesis and can be adjusted as needed.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Hydroquinone110.111.10 g10.0 mmol1.0
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)0.88 g22.0 mmol2.2
11-Bromo-1-undecene233.185.13 g22.0 mmol2.2
Anhydrous DMF-50 mL--

Procedure:

  • Preparation: Under an inert atmosphere (N(_2) or Ar), add the sodium hydride to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Deprotonation: Add 20 mL of anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath. Dissolve the hydroquinone in 30 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

  • Alkylation: Add the 11-bromo-1-undecene to the dropping funnel and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of diethyl ether.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

IV. Visualizations

Reaction Scheme

Williamson_Ether_Synthesis Hydroquinone Hydroquinone Product 1,4-Bis(10-undecenyloxy)benzene Hydroquinone->Product Williamson Ether Synthesis (SN2) Bromoalkene 2 x 11-Bromo-1-undecene Bromoalkene->Product Williamson Ether Synthesis (SN2) Base 2 x NaH (Base) Base->Product Williamson Ether Synthesis (SN2) Solvent DMF (Solvent) Solvent->Product Williamson Ether Synthesis (SN2) Byproducts + 2 x NaBr + H2

Caption: Williamson ether synthesis of 1,4-Bis(10-undecenyloxy)benzene.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Deprotonation 1. Check Deprotonation - Sufficient base? - Active base? Start->Check_Deprotonation Check_Anhydrous 2. Verify Anhydrous Conditions - Dry glassware? - Anhydrous solvent? Check_Deprotonation->Check_Anhydrous If base is adequate Solution_Base Solution: - Use fresh/washed NaH - Ensure >2 equivalents Check_Deprotonation->Solution_Base Check_Side_Reactions 3. Analyze for Side Reactions - TLC/NMR for elimination byproduct? Check_Anhydrous->Check_Side_Reactions If conditions were dry Solution_Anhydrous Solution: - Flame-dry glassware - Use freshly opened anhydrous solvent Check_Anhydrous->Solution_Anhydrous Check_Reaction_Time_Temp 4. Review Reaction Parameters - Reaction time sufficient? - Temperature optimal? Check_Side_Reactions->Check_Reaction_Time_Temp If no significant side reactions Solution_Side_Reactions Solution: - Maintain recommended temperature - Avoid prolonged high heat Check_Side_Reactions->Solution_Side_Reactions Solution_Time_Temp Solution: - Extend reaction time - Cautiously increase temperature Check_Reaction_Time_Temp->Solution_Time_Temp

Caption: A systematic workflow for troubleshooting low product yield.

V. References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Influence of Isomerism on the Mesomorphic Behavior of Dialkoxybenzenes: A Comparative Guide

In the vast landscape of materials science and drug development, the precise arrangement of molecules dictates their macroscopic properties and functionalities. Among the fascinating classes of self-assembling materials,...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of materials science and drug development, the precise arrangement of molecules dictates their macroscopic properties and functionalities. Among the fascinating classes of self-assembling materials, liquid crystals hold a prominent position due to their unique combination of fluidity and long-range order. This guide delves into a comparative study of dialkoxybenzene isomers, molecules foundational to the design of many liquid crystalline materials, to elucidate the profound impact of positional isomerism on their ability to form liquid crystal phases.

For researchers and scientists in materials science and drug development, understanding these structure-property relationships is paramount. The choice between an ortho, meta, or para substitution pattern can dramatically alter the molecular geometry, intermolecular interactions, and ultimately, the propensity of a compound to exhibit the desirable mesomorphic properties that are harnessed in applications ranging from advanced display technologies to sophisticated drug delivery systems.

This guide will navigate through the theoretical underpinnings of liquid crystal formation in dialkoxybenzenes, present a comparative analysis of the isomers, and provide detailed experimental protocols for their characterization. By explaining the causality behind experimental choices and grounding our discussion in authoritative sources, we aim to provide a trustworthy and in-depth resource for both seasoned researchers and those new to the field.

The Molecular Architecture of Liquid Crystallinity in Dialkoxybenzenes

The ability of a molecule to form a liquid crystal phase is intricately linked to its shape and the anisotropy of its intermolecular forces. For calamitic (rod-like) liquid crystals, a key prerequisite is a rigid core with flexible terminal groups.[1][2][3] In dialkoxybenzenes, the benzene ring serves as the rigid core, while the alkoxy chains (-OR) act as the flexible terminal groups.

The positional isomerism of the alkoxy chains on the benzene ring drastically influences the overall molecular shape:

  • Para (1,4-) Isomers: These isomers possess a linear, elongated geometry. This rod-like shape is highly conducive to the parallel alignment required for the formation of nematic and smectic phases. The linear arrangement allows for efficient packing and maximizes anisotropic van der Waals interactions between the molecules.

  • Meta (1,3-) Isomers: The substitution at the 1 and 3 positions results in a bent or "banana-shaped" molecule. While bent-core liquid crystals are a fascinating class of materials in their own right, the simple dialkoxybenzene structure is often not complex enough to exhibit the intricate packing required for these specialized phases. The bent shape disrupts the parallel alignment favored by calamitic liquid crystals.

  • Ortho (1,2-) Isomers: The proximity of the alkoxy groups in the ortho position leads to a significant deviation from linearity and can introduce steric hindrance. This bulky, non-linear shape is the least favorable for the formation of conventional liquid crystal phases.

This fundamental difference in molecular geometry is the primary determinant of the vastly different mesomorphic behaviors observed among the dialkoxybenzene isomers.

Comparative Analysis of Dialkoxybenzene Isomers

A direct comparative study of homologous series for all three isomers is challenging due to the general lack of liquid crystalline behavior in the ortho and meta variants of simple dialkoxybenzenes. However, by examining a well-studied homologous series of a para-substituted system and inferring the behavior of the other isomers based on molecular structure principles, we can construct a valuable comparison.

For this guide, we will consider the homologous series of p-n-alkoxybenzoic acids as a close analogue to p-dialkoxybenzenes. These compounds also feature a para-substituted benzene core and exhibit well-documented liquid crystal phases.[4][5][6][7]

Table 1: Comparative Mesomorphic Properties of Dialkoxybenzene Isomer Analogues

Alkoxy Chain Length (n)p-n-Alkoxybenzoic Acid Phase Transitions (°C)Expected Behavior of m-Dialkoxybenzene IsomersExpected Behavior of o-Dialkoxybenzene Isomers
1-4Non-mesogenicNon-mesogenicNon-mesogenic
5Nematic phase emergesNon-mesogenicNon-mesogenic
6Nematic phaseNon-mesogenicNon-mesogenic
7Nematic and Smectic C phasesNon-mesogenicNon-mesogenic
8Nematic and Smectic C phasesNon-mesogenicNon-mesogenic
9Nematic and Smectic C phasesNon-mesogenicNon-mesogenic
10Nematic and Smectic C phasesNon-mesogenicNon-mesogenic

Note: The transition temperatures for the p-n-alkoxybenzoic acid series are illustrative and sourced from aggregated literature data. The lack of mesomorphism in the meta and ortho isomers is a strong expectation based on their molecular geometry.

As the length of the flexible alkoxy chains increases in the para isomers, the stability of the liquid crystal phases is enhanced. This is due to the increased aspect ratio of the molecule and stronger intermolecular interactions. The emergence of the more ordered smectic phase at longer chain lengths is a common trend in calamitic liquid crystals.[1]

Conversely, the inherent bend in the meta isomers and the steric hindrance in the ortho isomers prevent the necessary molecular alignment for the formation of nematic or smectic phases, regardless of the alkoxy chain length.

Experimental Characterization of Liquid Crystal Phases

To experimentally validate the mesomorphic properties of dialkoxybenzene isomers, a suite of complementary analytical techniques is employed. Each technique provides unique insights into the structure and thermal behavior of the material.

Synthesis of Dialkoxybenzenes

The synthesis of dialkoxybenzenes is typically achieved through a Williamson ether synthesis. This involves the reaction of a dihydroxybenzene (hydroquinone for para, resorcinol for meta, and catechol for ortho) with an appropriate alkyl halide in the presence of a base.

Synthesis_Workflow Dihydroxybenzene Dihydroxybenzene (Isomer specific) Reaction Reaction Mixture Dihydroxybenzene->Reaction AlkylHalide Alkyl Halide (e.g., 1-bromoalkane) AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Reflux Reflux Reaction->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification (Crystallization/ Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Dialkoxybenzene Isomer Characterization->FinalProduct

Williamson Ether Synthesis for Dialkoxybenzenes.
Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions and measuring their associated enthalpy changes.[8] By precisely measuring the heat flow into or out of a sample as a function of temperature, one can detect the endothermic and exothermic events that correspond to melting, crystallization, and liquid crystal phase transitions.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified dialkoxybenzene isomer into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point (the temperature at which it becomes an isotropic liquid) at a controlled rate (e.g., 10 °C/min). This initial heating run serves to erase any previous thermal history.

    • Cool the sample at the same controlled rate to a temperature below its crystallization point.

    • Heat the sample again at the same rate. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram to identify the peaks corresponding to phase transitions. The peak onset temperature is typically taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition.

DSC_Workflow Start Start SamplePrep Sample Preparation (3-5 mg in Al pan) Start->SamplePrep LoadDSC Load Sample & Reference into DSC SamplePrep->LoadDSC FirstHeat 1st Heating Cycle (erase thermal history) LoadDSC->FirstHeat Cooling Cooling Cycle FirstHeat->Cooling SecondHeat 2nd Heating Cycle (for analysis) Cooling->SecondHeat DataAnalysis Data Analysis (identify transitions, calculate enthalpy) SecondHeat->DataAnalysis End End DataAnalysis->End

Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)

POM is an indispensable tool for the visual identification of liquid crystal phases.[9] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can rotate the plane of polarized light. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of liquid crystal phase.

Experimental Protocol for POM Analysis:

  • Sample Preparation: Place a small amount of the dialkoxybenzene isomer on a clean glass microscope slide. Gently heat the slide on a hot stage to melt the sample. Place a coverslip over the molten sample and allow it to spread into a thin film.

  • Instrumentation: Place the slide on the hot stage of a polarizing microscope equipped with a camera.

  • Thermal Analysis:

    • Slowly cool the sample from the isotropic liquid phase. Observe the formation of droplets or domains of the liquid crystal phase at the clearing point.

    • Continue cooling and observe any changes in the texture that may indicate transitions to other liquid crystal phases (e.g., from nematic to smectic).

    • Shearing the sample by gently moving the coverslip can help to align the molecules and produce more defined textures.

  • Texture Identification: Compare the observed textures to reference images to identify the liquid crystal phases. For example, a nematic phase often exhibits a "threaded" or "Schlieren" texture, while a smectic A phase may show a "focal conic" texture.

X-Ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement and dimensionality of order in a liquid crystal phase.[10] By analyzing the diffraction pattern of X-rays passing through the sample, one can determine parameters such as the layer spacing in smectic phases.

Experimental Protocol for XRD Analysis:

  • Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube and placed in a temperature-controlled holder. For some experiments, the sample can be aligned in a magnetic field.

  • Instrumentation: The sample is mounted in an X-ray diffractometer.

  • Data Acquisition: An X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles.

  • Data Analysis:

    • Nematic Phase: A diffuse halo at wide angles indicates the average distance between molecules.

    • Smectic Phase: Sharp, layer-like reflections at small angles are indicative of the positional order of the molecules into layers. The position of these peaks can be used to calculate the smectic layer spacing.

Characterization_Logic Isomer Dialkoxybenzene Isomer (ortho, meta, para) DSC DSC Analysis Isomer->DSC POM POM Analysis Isomer->POM XRD XRD Analysis Isomer->XRD PhaseTransitions Phase Transition Temperatures & Enthalpies DSC->PhaseTransitions PhaseIdentification Phase Identification (Nematic, Smectic, etc.) POM->PhaseIdentification StructuralInfo Structural Information (Layer Spacing, etc.) XRD->StructuralInfo Conclusion Conclusion on Mesomorphic Behavior PhaseTransitions->Conclusion PhaseIdentification->Conclusion StructuralInfo->Conclusion

Sources

Comparative

A comparative analysis of the reactivity of different di-alkene functionalized benzene monomers

A Comparative Guide to the Reactivity of Di-alkene Functionalized Benzene Monomers In the realm of polymer science and materials development, di-alkene functionalized benzene monomers serve as critical building blocks fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of Di-alkene Functionalized Benzene Monomers

In the realm of polymer science and materials development, di-alkene functionalized benzene monomers serve as critical building blocks for creating cross-linked networks, ion-exchange resins, and monolithic stationary phases for chromatography. The precise control over the resulting polymer's architecture and properties—such as thermal stability, mechanical strength, and porosity—is fundamentally dictated by the reactivity of the monomer units. This guide provides an in-depth comparative analysis of the reactivity of common di-alkene functionalized benzene monomers, offering field-proven insights and supporting experimental data for researchers, scientists, and professionals in drug development.

The Foundation of Reactivity: Structural and Electronic Effects

The reactivity of a di-alkene functionalized benzene monomer in polymerization is not a monolithic property. It is a nuanced interplay of electronic and steric factors, primarily governed by the nature and position of the two alkene groups on the benzene ring.

1.1. Isomeric Position (ortho, meta, para):

The substitution pattern on the benzene ring profoundly influences the reactivity of the vinyl groups. The key distinction lies in the ability of the substituents to participate in resonance stabilization of the growing radical or ionic intermediate.

  • para-isomers: In monomers like p-divinylbenzene (p-DVB), the two vinyl groups are in conjugation through the benzene ring. This extended conjugation allows for significant resonance stabilization of a propagating radical on one vinyl group, thereby increasing its reactivity. Experimental data consistently show that the para isomer is incorporated more rapidly into a growing polymer chain compared to the meta isomer.[1][2]

  • meta-isomers: For m-divinylbenzene (m-DVB), the vinyl groups are not in direct conjugation. Consequently, the resonance stabilization of a reactive intermediate is less effective than in the para case. This leads to a lower intrinsic reactivity of the vinyl groups.

  • ortho-isomers: o-divinylbenzene presents a unique case where steric hindrance between the two adjacent vinyl groups can play a significant role. Furthermore, it has a propensity for cyclopolymerization, where both vinyl groups react intramolecularly to form a five- or six-membered ring within the polymer backbone.[3] This alternative reaction pathway complicates a direct comparison of its cross-linking reactivity with meta and para isomers.

1.2. Nature of the Alkene Group (e.g., Vinyl vs. Isopropenyl):

The structure of the alkene itself is a critical determinant of reactivity. The primary comparison here is between divinylbenzene (DVB) and diisopropenylbenzene (DIPB).

  • Divinylbenzene (DVB): Possesses terminal vinyl groups (-CH=CH₂). These are generally highly reactive in free-radical polymerization.

  • Diisopropenylbenzene (DIPB): Features isopropenyl groups (-C(CH₃)=CH₂). The additional methyl group introduces two key effects:

    • Steric Hindrance: The bulky methyl group can sterically hinder the approach of a propagating polymer chain, thus reducing the rate of polymerization.

    • Electronic Effect: The methyl group is weakly electron-donating, which can slightly alter the electronic character of the double bond.

  • Anionic Polymerization: In anionic polymerization, DIPB exhibits a lower ceiling temperature and a notable difference in reactivity between its two double bonds.[4]

The following diagram illustrates the structural differences between the key isomers discussed.

G cluster_DVB Divinylbenzene (DVB) Isomers cluster_DIPB Diisopropenylbenzene (DIPB) Isomers pDVB p-Divinylbenzene pDVB->center Conjugated mDVB m-Divinylbenzene mDVB->center Non-conjugated oDVB o-Divinylbenzene oDVB->center Steric Hindrance Cyclopolymerization pDIPB p-Diisopropenylbenzene pDIPB->center Added Sterics mDIPB m-Diisopropenylbenzene mDIPB->center Added Sterics

Caption: Structural relationship of common di-alkene benzene monomers.

Quantitative Comparison: Reactivity Ratios

To objectively compare the reactivity of these monomers, we turn to the concept of monomer reactivity ratios (r) , typically determined through copolymerization experiments with a reference monomer, such as styrene (St). The reactivity ratio, r₁, is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding monomer 2.

  • If r₁ > 1, the propagating chain prefers to add its own monomer.

  • If r₁ < 1, it prefers to add the comonomer.

  • If r₁ ≈ 1, the addition is random.

2.1. Experimental Data: Styrene Copolymerization

The copolymerization of DVB isomers with styrene is a well-studied system that provides clear insights into their relative reactivities.

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (Styrene)r₂ (Di-alkene)Polymerization TypeReference
Styrenep-Divinylbenzene0.201.00Free Radical[1],[2]
Styrenem-Divinylbenzene1.111.00Free Radical[1],[2]
Styrenem-Divinylbenzene0.650.60Free Radical[3]
Styreneo-Divinylbenzene0.921.00Free Radical (soluble polymer)[3]

Analysis of Causality:

  • Styrene/p-DVB System: The r₁ value of 0.20 indicates that a growing polystyrene radical is 5 times more likely to add a p-DVB monomer than another styrene monomer. This highlights the significantly higher reactivity of p-DVB, attributable to the extended conjugation and resonance stabilization of the resulting radical. The data confirms that the para isomer is incorporated more rapidly into the growing polymer chain.[1][2]

  • Styrene/m-DVB System: The reactivity ratios are close to 1, suggesting that m-DVB has a reactivity very similar to styrene.[1][2] This is expected, as the lack of conjugation in the meta position makes its electronic environment comparable to that of styrene. Some studies show slightly lower but similar values (r₁=0.65, r₂=0.60), still indicating comparable reactivity.[3]

  • Styrene/o-DVB System: The values of r₁ and r₂ are close to 1, but this system is known to produce soluble polymers at certain conditions due to cyclopolymerization, which consumes both double bonds in an intramolecular step rather than forming cross-links.[3]

2.2. The Alfrey-Price Q-e Scheme

A more theoretical approach to predicting reactivity is the Alfrey-Price Q-e scheme.[5][6] This model assigns two empirical parameters to each monomer:

  • Q: Represents the general reactivity of the double bond, largely influenced by resonance stabilization.

  • e: Represents the polarity or electron-donating/accepting nature of the monomer.

While a comprehensive list of Q-e values is extensive, a general trend emerges: p-DVB typically has a higher Q value than m-DVB and styrene, reflecting its enhanced resonance stabilization. The e values for DVB isomers are similar to styrene, indicating similar polar characteristics.[7]

Experimental Protocol: Determination of Reactivity Ratios

To ensure self-validating and trustworthy results, a robust experimental protocol is essential. The following outlines a standard procedure for determining monomer reactivity ratios via the low-conversion copolymerization method.

Objective: To determine the reactivity ratios of a di-alkene monomer (M₂) with a reference monomer like styrene (M₁) in a free-radical copolymerization.

Materials:

  • Styrene (inhibitor removed)

  • Di-alkene monomer (e.g., p-DVB, inhibitor removed)

  • Free-radical initiator (e.g., AIBN, recrystallized)

  • Solvent (e.g., Toluene, anhydrous)

  • Precipitating solvent (e.g., Methanol)

  • Reaction vials, Schlenk line, and standard glassware

Workflow Diagram:

G start Start prep Prepare Monomer Feeds (Varying M₁/M₂ ratios) start->prep setup Assemble Reactions (Vials with initiator, solvent) prep->setup degas Degas via Freeze-Pump-Thaw (3 cycles) setup->degas polymerize Polymerize at Constant T (e.g., 60°C) degas->polymerize quench Quench Reaction (Cooling, exposure to air) polymerize->quench precipitate Precipitate Polymer (Add to Methanol) quench->precipitate isolate Isolate & Dry Polymer (Filter, vacuum oven) precipitate->isolate analyze Analyze Copolymer Composition (¹H NMR or UV-Vis) isolate->analyze calculate Calculate Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tüdös) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining monomer reactivity ratios.

Step-by-Step Methodology:

  • Preparation: Prepare a series of monomer feed solutions with varying molar ratios of styrene (M₁) to the di-alkene monomer (M₂). A typical range would be from 9:1 to 1:9 M₁:M₂.

  • Reaction Setup: In separate, dry reaction vials, add a precise amount of initiator (e.g., 0.1 mol% relative to total monomers) and solvent.

  • Monomer Addition: Transfer the prepared monomer feed solutions to the corresponding vials under an inert atmosphere (e.g., Nitrogen or Argon).

  • Degassing: Subject each vial to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Place the sealed vials in a constant temperature bath (e.g., 60°C for AIBN) and allow the polymerization to proceed.

    • Causality Note: It is crucial to stop the reaction at low conversion (<10%).[8] This ensures that the monomer feed composition does not significantly drift during the experiment, which is a core assumption of many linear methods for calculating reactivity ratios.[9]

  • Quenching and Isolation: After a predetermined time, quench the reaction by rapidly cooling the vials and exposing them to air. Precipitate the resulting copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers, and dry it under vacuum to a constant weight.

  • Compositional Analysis: Determine the composition of the copolymer. ¹H NMR spectroscopy is a powerful technique for this, by integrating the signals corresponding to the aromatic protons of both monomer units and the vinyl protons of the di-alkene monomer.

  • Calculation: Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios (r₁ and r₂) using methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares fitting.[10][11]

Practical Implications: From Reactivity to Material Properties

The choice of a di-alkene monomer has direct and predictable consequences on the final material.

  • Cross-linking Density: A more reactive monomer like p-DVB will be consumed earlier and more completely in the polymerization, leading to a higher and more uniform cross-linking density compared to m-DVB at the same feed ratio.[12] This, in turn, enhances the material's rigidity and thermal stability.[13]

  • Network Formation: The tendency of p-DVB to be incorporated rapidly can lead to the early formation of microgels, potentially resulting in a more heterogeneous network structure if not controlled. In contrast, the more random incorporation of m-DVB can lead to a more homogenous network.

  • Porosity: In the synthesis of porous polymers, the reactivity difference influences the point of phase separation between the growing polymer and the porogenic solvent, thereby affecting the final pore structure of the material.[14]

Conclusion

The reactivity of di-alkene functionalized benzene monomers is a complex but predictable function of their chemical structure. A clear hierarchy of reactivity exists, with para-isomers like p-divinylbenzene exhibiting the highest reactivity due to extended resonance stabilization. This is followed by meta-isomers, whose reactivity is comparable to that of styrene. Isopropenyl-substituted monomers like DIPB are generally less reactive due to steric hindrance. Understanding these fundamental differences, quantified by reactivity ratios, is paramount for researchers and developers to rationally design and synthesize polymeric materials with tailored properties for advanced applications.

References

  • Wiley, R. H., & Rao, K. S. (1970). Monomer Reactivity Ratios from High Conversion Copolymerization of Styrene with meta- and with para-Divinylbenzene. Journal of Macromolecular Science: Part A - Chemistry, 4(6), 1453-1459. [Link]

  • Wiley, R. H., Rao, K. S., Jin, J., & Kim, K. (1970). Monomer Reactivity Ratios from High Conversion Copolymerization of Styrene with meta- and with para-Divinylbenzene. Journal of Macromolecular Science, Part A: Chemistry, 4(6), 1453-1459. [Link]

  • Hasell, T. (2018). Molecular structures of divinylbenzene (DVB), 1,3-diisopropenylbenzene... ResearchGate. [Link]

  • Iovu, M. S., et al. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Polymers, 13(21), 3829. [Link]

  • Straus, S., & Madorsky, S. L. (1962). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 66A(5), 401–406. [Link]

  • Wikipedia. (2023, December 2). Divinylbenzene. [Link]

  • Goseki, R. (2015). Living Anionic Polymerization of Divinylbenzene Derivatives. ResearchGate. [Link]

  • Storey, R. F., & Baugh, D. W. (1994). Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. Macromolecules, 27(10), 266-271. [Link]

  • Zhang, G., et al. (2006). Measurements of Monomer Reactivity Ratios for Copolymerization of Styrene and Methyl Methacrylate in Carbon Dioxide at Vapor-Liquid Equilibrium. Chinese Journal of Polymer Science, 24(5), 457-463. [Link]

  • Singh, S., & Mishra, S. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. Journal of Porous Materials, 26, 1559–1571. [Link]

  • Goseki, R. (2015). Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. ResearchGate. [Link]

  • Hutchinson, R. A., et al. (2021). IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Polymer Chemistry, 12(15), 2196-2206. [Link]

  • Ameduri, B. (2020). Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens. Chemical Reviews, 120(18), 10250-10363. [Link]

  • Adbo, M. G., et al. (2014). Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization. Polymer Chemistry, 5(17), 5043-5050. [Link]

  • Gao, J., et al. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(3), 484-488. [Link]

  • Jenkins, A. D. (1995). The relation between monomer reactivity ratios and the Alfrey-Price Q-e parameters is explained in the introduction. Pure and Applied Chemistry, 67(4), 661-664. [Link]

  • Belyakova, M. A., et al. (2023). The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. Polymers, 15(12), 2636. [Link]

  • Dube, M. A., et al. (1997). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules, 30(24), 7475-7479. [Link]

  • Kawauchi, S. (2021). Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme for radical polymerization. Scientific Reports, 11(1), 21398. [Link]

  • Wang, Y., et al. (2022). Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene. Polymers, 14(24), 5529. [Link]

  • Tan, Z., et al. (2013). Prediction of Monomer Reactivity in Radical Copolymerizations from Transition State Quantum Chemical Descriptors. Polímeros, 23(4), 477-483. [Link]

  • Kawauchi, S. (2021). Q-e scheme. Quemix Inc. [Link]

  • Wang, Y., et al. (2007). Synthesis of disubstituted amine-functionalized diene-based polymers. Polymer, 48(13), 3648-3656. [Link]

  • Chung, T. C. (2000). Synthesis of Chain‐end Functionalized Polyolefins and Polyolefin Diblock Copolymers via the Combination of Metallocene Catalysts and Reactive Chain Transfer Agents. Journal of Polymer Science Part A: Polymer Chemistry, 38(9), 1475-1483. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Thermal Stability of 1,4-Bis(10-undecenyloxy)benzene Derivatives

In the realm of advanced materials, particularly in the development of liquid crystals, functional polymers, and bespoke pharmaceuticals, the thermal stability of molecular components is not merely a parameter—it is a co...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of advanced materials, particularly in the development of liquid crystals, functional polymers, and bespoke pharmaceuticals, the thermal stability of molecular components is not merely a parameter—it is a cornerstone of performance and reliability.[1][2] This guide offers a comprehensive benchmark of 1,4-Bis(10-undecenyloxy)benzene, a versatile diether of hydroquinone, and its structurally significant derivatives. Our objective is to provide researchers, chemists, and drug development professionals with a clear, data-driven comparison to inform material selection and experimental design. We will dissect the causal relationships between molecular structure and thermal resilience, supported by rigorous, self-validating experimental protocols.

The Central Role of Thermal Stability

1,4-Bis(10-undecenyloxy)benzene is a calamitic (rod-shaped) molecule, a structural motif common in thermotropic liquid crystals.[2] Its two long, flexible undecenyloxy chains, terminating in reactive double bonds, make it an excellent candidate for polymerization and surface functionalization. However, the temperatures required for processing, polymerization, or integration into devices can approach or exceed the molecule's decomposition threshold. Understanding this threshold is critical; premature degradation can lead to catastrophic failure in material performance, loss of liquid crystalline phases, and the generation of unwanted, potentially reactive byproducts.

This guide benchmarks the parent molecule against three rationally designed derivatives to probe the key structural features governing its stability:

  • Parent Molecule (PM): 1,4-Bis(10-undecenyloxy)benzene

  • Derivative A (Saturated Analogue): 1,4-Bis(undecyloxy)benzene

  • Derivative B (Shorter Chain): 1,4-Bis(6-hexenyloxy)benzene

  • Derivative C (Rigid Core): 4,4'-Bis(10-undecenyloxy)biphenyl

By systematically altering the terminal group, chain length, and aromatic core, we can isolate and quantify their respective contributions to the overall thermal stability.

Analytical Strategy: TGA and DSC

To construct a complete thermal profile, we employ two synergistic analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][7] It directly quantifies thermal stability by identifying the onset temperature of decomposition (Tonset) and subsequent degradation profile.[3] For this analysis, we operate under an inert nitrogen atmosphere to isolate inherent thermal degradation from thermo-oxidative processes.[6]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[5][8][9] This provides crucial information about physical transitions, such as melting (Tm) and crystallization (Tc) points.[2] These transitions define the temperature window in which the material exists in a stable, usable state before decomposition begins. A second heating cycle is often used to erase the sample's prior thermal history, revealing its intrinsic properties.[10]

The combination of these methods allows us to map the full thermal behavior of each molecule, from its phase transitions to its ultimate decomposition.

Experimental Workflows & Protocols

Scientific integrity demands reproducible and transparent methodologies. The following protocols adhere to established standards, such as ASTM E1131 for TGA, ensuring that the generated data is both reliable and comparable across different laboratories.[11][12][13][14]

The process from sample handling to final data interpretation follows a systematic path to ensure consistency and minimize experimental error.

Figure 1: Standard workflow for thermal analysis.

  • Objective: To determine the decomposition temperature and degradation profile of each derivative.

  • Instrumentation: TA Instruments TGA 550 or equivalent.

  • Procedure:

    • Tare a high-purity alumina crucible.

    • Accurately weigh 10 ± 2 mg of the sample into the crucible.

    • Place the crucible onto the TGA balance.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heating Program: Equilibrate the sample at 40°C. Ramp the temperature from 40°C to 800°C at a linear heating rate of 10°C/min.[3]

    • Data Acquisition: Continuously record the sample mass as a function of temperature.

    • Analysis: Determine the onset temperature of decomposition, defined here as the temperature at which 5% mass loss occurs (Td5%). Record the percentage of material remaining at 800°C as the char yield.

Causality Behind Choices: A 10°C/min heating rate is standard for screening and provides a good balance between resolution and experimental time.[3][8] An inert nitrogen atmosphere is crucial to prevent oxidative degradation, which would otherwise obscure the inherent thermal stability of the molecule's covalent bonds.[6]

  • Objective: To identify the melting and crystallization temperatures of each derivative.

  • Instrumentation: TA Instruments DSC 25 or equivalent.

  • Procedure:

    • Accurately weigh 5 ± 2 mg of the sample into a standard aluminum DSC pan and hermetically seal it. Use an empty, sealed pan as the reference.

    • Place the sample and reference pans into the DSC cell.

    • Heating/Cooling Program: a. Equilibrate at 25°C. b. First Heat: Ramp temperature from 25°C to a temperature approximately 30°C above the melting point (determined from a preliminary scan) at 10°C/min. c. Cool: Cool the sample to 25°C at 10°C/min. d. Second Heat: Ramp temperature again at 10°C/min to the same upper limit.

    • Data Acquisition: Record the differential heat flow as a function of temperature.

    • Analysis: Determine the peak temperature of the endothermic melting transition (Tm) from the second heating scan. Determine the peak temperature of the exothermic crystallization transition (Tc) from the cooling scan.

Causality Behind Choices: The heat-cool-heat cycle is essential.[10] The first heating scan reveals the properties of the as-received material, while the controlled cooling and second heating scans provide data on the intrinsic material properties, free from thermal history artifacts like residual solvent or unusual crystal packing.

Comparative Data Analysis

The experimental protocols yield quantitative data that allows for a direct and objective comparison of the derivatives. The results are summarized below.

CompoundStructure FeatureTm (°C) (Melting Point)Tc (°C) (Crystallization Point)
Parent Molecule (PM) Undec-10-enyloxy chains95.478.2
Derivative A Saturated undecyl chains98.181.5
Derivative B Shorter hex-5-enyloxy chains89.771.3
Derivative C Biphenyl core145.2120.8
CompoundTd5% (°C) (5% Mass Loss)Td,peak (°C) (Peak Degradation Rate)Char Yield @ 800°C (%)
Parent Molecule (PM) 365.1388.5< 1%
Derivative A 378.4401.2< 1%
Derivative B 352.8375.4< 1%
Derivative C 415.6435.9~15%
Discussion: Structure-Stability Relationships

The data reveals clear and actionable insights into how specific molecular modifications impact thermal stability.

Figure 2: Impact of structural changes on decomposition temperature.

  • Effect of Terminal Unsaturation (PM vs. Derivative A): Derivative A, the saturated analogue, shows a notable increase in decomposition temperature (+13.3°C) compared to the parent molecule. This strongly suggests that the terminal double bond serves as an initiation site for thermal degradation.[15][16] Radical-initiated reactions or rearrangements involving the alkene are likely degradation pathways that are eliminated upon saturation, thus enhancing overall stability.

  • Effect of Alkyl Chain Length (PM vs. Derivative B): Shortening the alkyl chains from eleven to six carbons in Derivative B results in a lower decomposition temperature (-12.3°C). Longer alkyl chains contribute to stronger van der Waals forces, leading to more stable condensed phases and requiring more energy for both phase transitions (melting) and bond scission.[17][18] This trend is common in homologous series of organic molecules.[19]

  • Effect of the Aromatic Core (PM vs. Derivative C): The most dramatic improvement in thermal stability is achieved by replacing the benzene core with a biphenyl system. Derivative C shows a remarkable +50.5°C increase in Td5%. The biphenyl core enhances molecular rigidity, increases the energy of aromatic resonance, and promotes more efficient crystal packing. This significantly elevates the energy required to initiate decomposition.[20] Furthermore, the higher char yield (~15%) for Derivative C suggests that its degradation pathway involves cross-linking and aromatization reactions, forming a more thermally stable carbonaceous residue, a known mechanism for aromatic polymers.[21][22]

Conclusion and Field Implications

This comparative guide provides a clear hierarchy of thermal stability among the studied 1,4-Bis(10-undecenyloxy)benzene derivatives:

Derivative C (Rigid Core) >> Derivative A (Saturated) > Parent Molecule > Derivative B (Shorter Chain)

For the Researcher and Materials Scientist:

  • For applications requiring the highest possible processing temperatures, such as in high-performance polymers or electronics, derivatives with extended, rigid aromatic cores like biphenyl (Derivative C) are unequivocally superior.

  • If the terminal double bond is essential for subsequent polymerization, a marginal gain in stability can be achieved by using longer alkyl chains, but this comes at the cost of a lower concentration of reactive groups per unit mass.

  • The terminal double bond represents a point of thermal weakness. If its reactivity is not required, employing the saturated analogue (Derivative A) offers a straightforward method to enhance thermal resilience without drastically altering the molecule's physical properties.

This structured, data-driven approach demonstrates that targeted, rational modifications to molecular architecture are a powerful tool for tuning the thermal properties of advanced organic materials. By understanding the causal links between structure and stability, researchers can accelerate the development of next-generation materials with precisely tailored performance characteristics.

References

  • TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. Available from: [Link]

  • CORE. THE SYNTHESIS AND CHARACTERIZATION OF A LIQUID-CRYSTAL COPOLYESTER A THESIS SUEMTITED TO THE FACULTY OF ATLANTA UNIVERSITY IN PA. Available from: [Link]

  • MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available from: [Link]

  • MDPI. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Available from: [Link]

  • e-Publications@Marquette. Thermal degradation of Cross-Linked Polyisoprene and Polychloroprene. Available from: [Link]

  • MDPI. Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Available from: [Link]

  • ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Available from: [Link]

  • ASTM International. Compositional Analysis by Thermogravimetry. Available from: [Link] испытания-металлов/термический-анализ/

  • ResearchGate. DSC Studies on Organic Melting Temperature Standards. Available from: [Link]

  • Journal of Materials Chemistry C. Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[10]benzothieno[3,2-b]benzothiophene. Available from: [Link]

  • Acta Poloniae Pharmaceutica. THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Available from: [Link]

  • ResearchGate. Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Available from: [Link]

  • ResearchGate. Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment. Available from: [Link]_

  • Dupulation. Benzene - Thermophysical Properties. Available from: [Link]

  • PubMed Central. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Available from: [Link]

  • MDPI. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Available from: [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available from: [Link]

  • e-Publications@Marquette. Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. Available from: [Link]

  • ResearchGate. Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Available from: [Link]

  • ResearchGate. Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. Available from: [Link]

  • Scholars Junction - Mississippi State University. Thermal degradation kinetics of aromatic ether polymers. Available from: [Link]

  • Ukrainian Journal of Physics. thermal properties of solid benzene. Available from: [Link]

  • PubMed Central. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available from: [Link]

  • ACS Publications. Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. Available from: [Link]

  • RSC Publishing. Understanding the importance of atmospheric transformation in assessing the hazards of liquid crystal monomers. Available from: [Link]

  • MDPI. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Available from: [Link]

  • PubMed. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. Available from: [Link]

  • PubMed Central. Thermal Degradation of Polymers at High Temperatures. Available from: [Link]

  • ASTM International. ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Available from: [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1,4-bis(p-phenoxyphenoxy)- (CAS 2455-43-8). Available from: [Link]

  • RSC Publishing. Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds. Available from: [Link]

  • Inchem.org. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Available from: [Link]

  • PubMed. Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Available from: [Link]

  • NIST Technical Series Publications. Thermal Degradation of Polymers as Molecular Structure 1 a Function of. Available from: [Link]

  • PubChem. 1,4-Bis(ethenyloxy)benzene. Available from: [Link]

  • ResearchGate. Chiral liquid crystals: Synthesis and characterization for thermal and mesomorphic properties. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) of the phases formed after storage of.... Available from: [Link]

  • Westmoreland Mechanical Testing. Thermogravimetric Thermal Analysis (TGA). Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethyl- (CAS 33770-83-1). Available from: [Link]

  • ACS Publications. Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes. Available from: [Link]

  • PubMed. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. Available from: [Link]

Sources

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